Relacatib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-4-methyl-1-[[(4S,7R)-7-methyl-3-oxo-1-pyridin-2-ylsulfonylazepan-4-yl]amino]-1-oxopentan-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBBMQLUKXECQ-GIVPXCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957639 | |
| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362505-84-8 | |
| Record name | Relacatib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362505848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relacatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(1-Hydroxy-4-methyl-1-{[7-methyl-3-oxo-1-(pyridine-2-sulfonyl)azepan-4-yl]imino}pentan-2-yl)-1-benzofuran-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOFURAN-2-CARBOXYLIC ACID{(S)-3-METHYL-1-[(4S,7R)-7-METHYL-3-OXO-1(PYRIDIN E-2-SULFONYL)-AZEPAN-4-YLCARBAMOYL]-BUTYL}-AMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RELACATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL51M8CB8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Relacatib's Mechanism of Action in Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relacatib (SB-462795) is a potent, orally bioavailable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a critical enzyme in the degradation of bone matrix proteins. By selectively targeting cathepsin K, this compound effectively reduces bone resorption, a key process in the pathogenesis of osteoporosis and other bone-wasting diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, the downstream effects on osteoclast function, and the preclinical evidence supporting its therapeutic potential. This document includes summaries of quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Cathepsin K in Bone Resorption
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as postmenopausal osteoporosis, an imbalance favoring bone resorption leads to a progressive loss of bone mass and an increased risk of fractures.
Osteoclasts, multinucleated cells of hematopoietic origin, mediate bone resorption by creating a sealed-off acidic microenvironment at the bone surface. Within this resorption lacuna, proteases are secreted to degrade the organic bone matrix, which is primarily composed of type I collagen. Cathepsin K is the principal cysteine protease responsible for the cleavage of the triple helical structure of type I collagen, making it an attractive target for anti-resorptive therapies.[1][2] Genetic deficiency of cathepsin K in humans results in pycnodysostosis, a rare genetic disorder characterized by osteosclerosis (increased bone density) and bone fragility, highlighting the crucial role of this enzyme in bone metabolism.
This compound has been developed as a selective inhibitor of cathepsin K to specifically target the enzymatic degradation of the bone matrix without directly affecting osteoclast viability. This mechanism is distinct from other anti-resorptive agents like bisphosphonates, which induce osteoclast apoptosis.
Mechanism of Action of this compound
This compound exerts its anti-resorptive effects through the direct and potent inhibition of cathepsin K activity.
Molecular Target and Binding
This compound is a small molecule inhibitor that targets the active site of cathepsin K. Its inhibitory activity prevents the proteolytic cascade necessary for the degradation of bone matrix proteins.
Downstream Cellular Effects
The inhibition of cathepsin K by this compound leads to a significant reduction in the degradation of type I collagen within the resorption lacunae. This directly impairs the primary function of mature osteoclasts, leading to a decrease in overall bone resorption. An important aspect of cathepsin K inhibition is that it does not appear to significantly impact the number or viability of osteoclasts.[3] This allows for the potential continuation of signaling from osteoclasts to osteoblasts, a process known as coupling, which is essential for maintaining balanced bone remodeling.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (app) | Human Cathepsin K | 41 pM | [4] |
| Human Cathepsin L | 68 pM | [4] | |
| Human Cathepsin V | 53 pM | [4] | |
| IC50 | Endogenous Cathepsin K (in human osteoclasts) | ~45 nM | [4] |
| Human Osteoclast-Mediated Bone Resorption | ~70 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Model | Dose | Effect | Duration of Effect | Reference |
| Serum CTx (C-terminal telopeptide) | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |
| Serum NTx (N-terminal telopeptide) | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |
| Urinary NTx | Medically Ovariectomized | Not Specified | Acute Reduction | Up to 48 hours | [4] |
| Bone Mineral Density (BMD) | Ovariectomized | Dose-dependent | Preservation of areal BMD in distal femur | 9 months | [5] |
| Volumetric BMD (vBMD) | Ovariectomized | Dose-dependent | Significant preservation in femur neck | 9 months | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cathepsin K Enzyme Activity Assay (Fluorometric)
This assay is used to determine the inhibitory potency of compounds like this compound against purified cathepsin K.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compound (this compound) at various concentrations
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add a pre-determined amount of recombinant human cathepsin K to each well.
-
Add the diluted this compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known cathepsin K inhibitor).
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic cathepsin K substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Osteoclast-Mediated Bone Resorption (Pit) Assay
This in vitro assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts.
Materials:
-
Bone slices (e.g., bovine cortical bone or dentine) or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells or rodent bone marrow macrophages)
-
Osteoclast differentiation medium (e.g., α-MEM with RANKL and M-CSF)
-
Test compound (this compound) at various concentrations
-
Fixative (e.g., 2.5% glutaraldehyde)
-
Staining solution for resorption pits (e.g., Toluidine Blue or silver nitrate)
-
Microscope with imaging software
Procedure:
-
Culture osteoclast precursor cells on bone slices or calcium phosphate-coated plates in osteoclast differentiation medium for several days (e.g., 7-10 days) to allow for the formation of mature, multinucleated osteoclasts.
-
Once mature osteoclasts are formed, replace the medium with fresh differentiation medium containing various concentrations of this compound or a vehicle control.
-
Continue the culture for an additional period (e.g., 48-72 hours) to allow for bone resorption to occur.
-
Remove the cells from the bone slices by sonication or treatment with bleach.
-
Stain the bone slices with a suitable staining solution to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption per bone slice using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption for each concentration of this compound compared to the vehicle control to determine the IC50 value.[6][7][8][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in osteoclast function and a typical experimental workflow for evaluating a cathepsin K inhibitor.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 3. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 9. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [agris.fao.org]
- 10. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
a detailed exploration of Relacatib's inhibitory effects on cathepsin K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory effects of relacatib (SB-462795) on cathepsin K, a key cysteine protease involved in bone resorption. This document details the quantitative potency and selectivity of this compound, outlines the methodologies of pivotal experiments, and illustrates the biochemical pathways and experimental processes.
Introduction to this compound and its Target: Cathepsin K
Cathepsin K is the predominant cysteine protease expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of type I collagen, the main organic component of the bone matrix. Elevated cathepsin K activity is implicated in pathological bone loss, such as in osteoporosis. This compound is a potent, orally bioavailable small-molecule inhibitor of cathepsin K, developed by GlaxoSmithKline for the potential treatment of conditions characterized by excessive bone resorption.[1][2]
Quantitative Inhibitory Profile of this compound
This compound has demonstrated high potency against human cathepsin K and a specific selectivity profile against other human cathepsins. The following tables summarize the key quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin Target | Inhibition Constant (Ki app) (pM) |
| Cathepsin K | 41[2] |
| Cathepsin L | 68[2] |
| Cathepsin V | 53[2] |
| Cathepsin S | 1600[3] |
| Cathepsin B | 13000[3] |
Table 2: Cellular and In Vitro Functional Inhibitory Activity of this compound
| Assay | IC50 (nM) |
| Endogenous Cathepsin K in human osteoclasts (in situ) | ~45[2] |
| Human osteoclast-mediated bone resorption | ~70[2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
Cathepsin K Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified cathepsin K.
Methodology:
-
Enzyme Activation: Recombinant human cathepsin K is pre-incubated in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5) to ensure full activation.
-
Inhibitor Incubation: A dilution series of this compound is prepared in the assay buffer. The activated cathepsin K is then incubated with varying concentrations of this compound for a defined period at room temperature to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic substrate for cathepsin K (e.g., (Z-LR)2-R110) is added to initiate the enzymatic reaction.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by active cathepsin K, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The apparent inhibition constant (Ki app) is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Human Osteoclast-Mediated Bone Resorption Assay (Pit Assay)
This cell-based assay assesses the ability of this compound to inhibit the bone-resorbing activity of human osteoclasts.
Methodology:
-
Osteoclast Culture: Human osteoclasts are generated from human peripheral blood mononuclear cells (PBMCs) or osteoclastoma giant cell tumors and are cultured on slices of bovine cortical bone or dentine.
-
Treatment with this compound: The cultured osteoclasts are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for bone resorption, typically several days.
-
Cell Removal: At the end of the incubation period, the osteoclasts are removed from the bone or dentine slices using sonication or chemical treatment.
-
Pit Visualization: The resorption pits created by the osteoclasts are visualized by staining with a dye such as toluidine blue.
-
Quantification: The total area of the resorption pits is quantified using image analysis software.
-
Data Analysis: The percentage of inhibition of bone resorption is calculated for each concentration of this compound, and the IC50 value is determined.
In Vivo Assessment of Bone Resorption in Cynomolgus Monkeys
This in vivo study evaluates the effect of this compound on biomarkers of bone resorption in a primate model.
Methodology:
-
Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys are used as a model for postmenopausal osteoporosis.[2]
-
Dosing: this compound is administered orally to the monkeys at various doses.[2]
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after dosing.[2]
-
Biomarker Analysis: The levels of C-terminal and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively), which are specific markers of bone resorption, are measured in the serum and urine samples using enzyme-linked immunosorbent assays (ELISAs).[2]
-
Data Analysis: The change in the levels of bone resorption markers from baseline is calculated for each dose of this compound and compared to a vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the action of this compound.
References
The Role of Relacatib in Osteoclast Activity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relacatib (SB-462795) is a potent, orally bioavailable, small-molecule inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption.[1][2][3][4] This technical guide provides an in-depth overview of the role of this compound in modulating osteoclast activity and function. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of bone biology and drug development for skeletal diseases such as osteoporosis.
Introduction: Cathepsin K as a Therapeutic Target
Osteoclasts are multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix, a process essential for bone remodeling.[5] Dysregulation of osteoclast activity, leading to excessive bone resorption, is a hallmark of pathological conditions like osteoporosis. Cathepsin K is the principal cysteine protease secreted by osteoclasts into the resorption lacuna, where it degrades the organic bone matrix, primarily type I collagen.[3] Its critical role in collagenolysis makes it a prime target for anti-resorptive therapies. This compound has been developed as a highly potent and selective inhibitor of cathepsin K, aiming to reduce bone resorption while potentially uncoupling it from bone formation, a limitation of some existing osteoporosis treatments.[6]
Mechanism of Action of this compound
This compound is a non-basic inhibitor that reversibly targets the active site of cathepsin K, thereby preventing the enzymatic degradation of collagen and other bone matrix proteins.[7] Its mechanism is centered on the direct inhibition of the proteolytic activity of cathepsin K within the acidic microenvironment of the resorption pit.
Signaling Pathways Regulating Cathepsin K in Osteoclasts
The expression, maturation, and secretion of cathepsin K in osteoclasts are tightly regulated by complex signaling networks. Understanding these pathways is crucial for contextualizing the action of inhibitors like this compound.
-
RANKL/RANK Signaling: The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors is the primary stimulus for osteoclast differentiation and activation. This interaction triggers a downstream cascade involving TRAF6, which in turn activates pathways such as NF-κB and MAPKs (JNK, p38), leading to the expression of key osteoclastogenic transcription factors like NFATc1. NFATc1 is a master regulator of osteoclast-specific genes, including Cathepsin K (Ctsk).
-
cAMP-PKA Signaling: The cyclic AMP (cAMP)-Protein Kinase A (PKA) signaling pathway plays a role in the intracellular processing and maturation of pro-cathepsin K into its active form.[8] Activation of this pathway, for instance by forskolin, can induce cathepsin K processing, while its inhibition can prevent maturation.[8]
-
Cbl-PI3K Signaling: The secretion of mature cathepsin K into the resorption lacuna is regulated by vesicular trafficking. The interaction between the Casitas B-lineage lymphoma (Cbl) proto-oncogene and Phosphoinositide 3-kinase (PI3K) is critical for this process.[2][9][10] Abrogation of the Cbl-PI3K interaction has been shown to decrease the number of LAMP2-positive secretory lysosomes and diminish cathepsin K secretion, thereby impairing bone resorption.[2][9]
Quantitative Data on this compound's Efficacy
This compound has demonstrated high potency and selectivity for cathepsin K in a variety of assays.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against human and monkey cathepsins has been extensively characterized.
| Target Enzyme | Species | Assay Type | Potency (Ki,app) | Reference |
| Cathepsin K | Human | Enzymatic | 41 pM | [1][3][4][6][11] |
| Cathepsin L | Human | Enzymatic | 68 pM | [1][3][6][11] |
| Cathepsin V | Human | Enzymatic | 53 pM | [1][3][6][11] |
| Cathepsin S | Human | Enzymatic | 1.6 nM | [6] |
| Cathepsin B | Human | Enzymatic | 13 nM | [6] |
| Cathepsin K | Monkey | Enzymatic | 41 pM | [6] |
| Cathepsin L | Monkey | Enzymatic | 280 pM | [6] |
| Cathepsin V | Monkey | Enzymatic | 720 pM | [6] |
| Cathepsin B | Monkey | Enzymatic | 11 nM | [6] |
Cellular and Tissue-Level Inhibition
This compound effectively inhibits osteoclast function in cell-based and ex vivo models.
| Assay | Model | Potency (IC50) | Reference |
| Endogenous Cathepsin K Inhibition | Human Osteoclasts (in situ) | ~45 nM | [1][3][4] |
| Osteoclast-Mediated Bone Resorption | Human Osteoclasts on bone slices | ~70 nM | [1][3][4] |
In Vivo Efficacy: Preclinical Data
Studies in cynomolgus monkeys have demonstrated the in vivo anti-resorptive effects of this compound. Administration of this compound resulted in a rapid and dose-dependent reduction in biomarkers of bone resorption.
| Biomarker | Species | Model | Effect | Duration of Effect | Reference |
| Serum CTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |
| Serum NTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |
| Urinary NTx | Cynomolgus Monkey | Normal & Ovariectomized | Acute Reduction | Up to 48 hours | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines representative protocols for key experiments used to evaluate the efficacy of cathepsin K inhibitors like this compound.
In Vitro Osteoclast-Mediated Bone Resorption (Pit) Assay
This assay quantifies the resorptive activity of osteoclasts cultured on a bone-like substrate.
Protocol Steps:
-
Preparation of Substrate: Use commercially available calcium phosphate-coated plates or prepare dentin or bovine cortical bone slices. Sterilize slices before use.[12][13]
-
Osteoclast Precursor Isolation: Isolate osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow macrophages (BMMs).[14]
-
Cell Culture and Differentiation: Seed the precursor cells onto the prepared substrates in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce differentiation into mature, multinucleated osteoclasts. Culture for 6-14 days, with media changes every 2-3 days.[12][13][14]
-
Inhibitor Treatment: Once mature osteoclasts have formed, treat the cells with varying concentrations of this compound or a vehicle control.
-
Resorption: Continue the culture for a defined period (e.g., 24-72 hours) to allow for bone resorption.
-
Staining and Visualization: At the end of the culture period, remove the cells. Stain the resorption pits using methods such as Von Kossa staining (for calcium phosphate) or Toluidine Blue (for bone slices).[12][14] Osteoclasts can be fixed and stained for tartrate-resistant acid phosphatase (TRAP) to confirm their identity.
-
Quantification: Capture images of the resorption pits using a microscope and quantify the total resorbed area per substrate using image analysis software like ImageJ.[1]
In Vivo Assessment of Bone Resorption Markers in Cynomolgus Monkeys
This protocol outlines the general procedure for evaluating the effect of an orally administered compound on bone turnover markers in a non-human primate model.
Protocol Steps:
-
Animal Model: Utilize adult female cynomolgus monkeys. For modeling postmenopausal osteoporosis, ovariectomized (OVX) animals are often used and compared to sham-operated controls.[15]
-
Dosing: Administer this compound orally at various dose levels. A vehicle control group is essential.
-
Sample Collection: Collect blood and urine samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 1.5, 4, 24, 48 hours).[1] For blood collection, animals are typically fasted and anesthetized.[16]
-
Biomarker Analysis:
-
Process blood samples to obtain serum.
-
Measure the concentrations of C-terminal telopeptides of type I collagen (CTx) and N-terminal telopeptides of type I collagen (NTx) in serum and urine using specific enzyme-linked immunosorbent assays (ELISAs) validated for use in monkeys.[17]
-
Urinary NTx levels are often normalized to creatinine concentration to account for variations in urine dilution.
-
-
Data Analysis: Compare the changes in bone turnover marker levels from baseline in the this compound-treated groups to the vehicle control group to determine the extent and duration of the anti-resorptive effect.
Conclusion and Future Directions
This compound has been robustly characterized as a potent inhibitor of cathepsin K, effectively reducing osteoclast-mediated bone resorption in both in vitro and in vivo preclinical models.[1][2] The data summarized in this guide underscore its potential as a therapeutic agent for diseases characterized by excessive bone loss. The uncoupling of bone resorption from formation remains a key area of investigation for cathepsin K inhibitors, with the potential to offer a significant advantage over existing therapies. Future research should continue to explore the long-term efficacy and safety profile of highly selective cathepsin K inhibitors, as well as their impact on the intricate communication between osteoclasts and osteoblasts. The detailed understanding of the signaling pathways governing cathepsin K function provides a solid foundation for the development of next-generation bone-sparing therapies.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cbl-PI3K interaction regulates Cathepsin K secretion in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-z.lu [a-z.lu]
- 11. This compound | TargetMol [targetmol.com]
- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 15. Use of biochemical markers to monitor changes in bone turnover in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of serum bone turnover markers in female cynomolgus monkeys of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.exkitstore.com [assets.exkitstore.com]
Investigating the Therapeutic Potential of Relacatib in Osteoporosis Models: A Technical Guide
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture.[1][2] The continuous remodeling of the skeleton, a balance between bone resorption by osteoclasts and bone formation by osteoblasts, is disrupted in osteoporosis, with resorption outpacing formation.[1] A key enzyme in the process of bone resorption is cathepsin K, a cysteine protease highly expressed in osteoclasts.[3][4][5] Cathepsin K is responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1][4] Its critical role in bone resorption has made it an attractive target for the development of novel anti-resorptive therapies for osteoporosis.[4][6]
Relacatib (SB-462795) is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][7] Preclinical studies have explored its potential as a therapeutic agent for osteoporosis by investigating its effects on bone turnover and bone mass in animal models. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy data, and the detailed experimental protocols used in its evaluation.
Mechanism of Action of this compound
Cathepsin K is the primary enzyme responsible for the degradation of the demineralized bone matrix.[8] Its inhibition is a novel mechanism for the treatment of osteoporosis.[3] this compound is a potent inhibitor of human cathepsins K, L, and V.[7][9] The expression of cathepsin K is mediated by the RANKL-induced activation of the transcription factor NFATc1.[1][4] Once secreted by the osteoclast into the sealed space between the cell and the bone surface, cathepsin K efficiently degrades type I collagen.[1][5] By inhibiting cathepsin K, this compound directly blocks this crucial step in bone resorption.[7] This leads to a reduction in the breakdown of bone tissue.[7] Interestingly, unlike other antiresorptive agents, cathepsin K inhibitors have been shown to inhibit bone resorption with lesser effects on inhibiting bone formation.[1][10] This is because the inhibition of cathepsin K decreases bone resorption but increases the number of osteoclast lineage cells, which in turn maintains the signals for bone formation.[3][11]
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in preclinical models of osteoporosis, primarily in ovariectomized (OVX) cynomolgus monkeys, which is a well-established model for postmenopausal osteoporosis.[1][9]
Effects on Bone Turnover Markers
This compound has been shown to rapidly reduce bone resorption markers in both normal and OVX cynomolgus monkeys.[1][7] Administration of this compound resulted in an acute reduction in both serum and urinary markers of bone resorption within 1.5 hours of dosing, with the effect lasting up to 48 hours depending on the dose.[7] The key bone resorption markers measured were the C- and N-terminal telopeptides of Type I collagen (CTx and NTx, respectively).[7][9]
Table 1: Effect of this compound on Bone Resorption Markers in Ovariectomized Cynomolgus Monkeys
| Parameter | Treatment Group | Change from Baseline | Reference |
| Serum CTx | This compound | Dose-dependent suppression | [9] |
| Urinary NTx | This compound | Dose-dependent suppression | [9] |
| Serum NTx | This compound | Dose-dependent suppression | [9] |
Note: Specific quantitative reduction percentages were not available in the public abstracts.
Effects on Bone Histomorphometry
Long-term treatment with this compound in OVX cynomolgus monkeys has demonstrated positive effects on bone structure.[1] A nine-month study showed that this compound reduced bone resorption and formation at sites of cancellous bone.[1] Notably, it preserved osteonal bone formation rates in cortical bone and increased periosteal bone formation.[1]
Table 2: Histomorphometric Effects of this compound in Ovariectomized Cynomolgus Monkeys (9-month treatment)
| Bone Site | Parameter | Effect of this compound | Reference |
| Cancellous Bone | Bone Resorption | Reduced | [1] |
| Bone Formation | Reduced | [1] | |
| Cortical Bone | Osteonal Bone Formation Rate | Preserved | [1] |
| Periosteal Bone Formation | Increased | [1] |
Experimental Protocols
The evaluation of this compound's therapeutic potential involved several key experimental methodologies.
Animal Model of Osteoporosis
-
Model: Ovariectomized (OVX) cynomolgus monkeys or rats are standard models for postmenopausal osteoporosis.[1][2][12]
-
Procedure: Bilateral ovariectomy is performed on skeletally mature female animals to induce estrogen deficiency.[13] This leads to an imbalance in bone remodeling, with bone resorption exceeding formation, resulting in bone loss that mimics postmenopausal osteoporosis in humans.[2][13] Sham-operated animals serve as controls.
-
Timeline: Statistically significant bone loss can be observed at different time points depending on the skeletal site and animal model. For instance, in rats, bone loss is seen in the proximal tibial metaphysis after 14 days and in the lumbar vertebral body after 60 days.[2]
Bone Mineral Density (BMD) Measurement
-
Technique: Dual-Energy X-ray Absorptiometry (DXA) is the most widely used non-invasive technique to assess BMD in both human and animal research.[14][15]
-
Equipment: For small animals like mice and rats, a specialized DXA machine such as the Lunar PIXImus is often used.[14][16] Clinical DXA machines can also be adapted for this purpose.[14][17]
-
Procedure: The anesthetized animal is placed on the scanner bed.[18] X-rays of two different energy levels are passed through the body. The differential absorption of these X-rays by bone and soft tissue allows for the calculation of bone mineral content (BMC) and bone mineral density (BMD).[18]
-
Analysis: Regions of interest (ROIs), such as the lumbar spine and femur, are selected for analysis.[15][17]
Bone Turnover Marker Analysis
-
Purpose: To assess the rate of bone formation and resorption.[19][20][21]
-
Markers of Bone Resorption:
-
Markers of Bone Formation:
-
Assay Methods: These markers are typically measured using enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays from serum or urine samples.[20]
Bone Histomorphometry
-
Purpose: To provide quantitative analysis of the microscopic structure of bone, offering insights into bone turnover, remodeling, and microarchitecture.[24][25][26][27]
-
Procedure:
-
Bone Biopsy: A core of bone, often from the iliac crest, is collected.[27][28]
-
Labeling: Animals are often administered tetracycline or other fluorescent labels at specific time points before the biopsy. These labels incorporate into newly forming bone, allowing for the measurement of dynamic parameters like mineralization rate.
-
Sample Preparation: The bone biopsy is fixed, dehydrated, and embedded in a hard plastic resin (e.g., methyl methacrylate). Undecalcified sections are then cut using a microtome.
-
Staining: Sections are stained with specific dyes (e.g., Goldner's trichrome, toluidine blue) to differentiate between mineralized bone, osteoid (unmineralized bone), and cellular components.
-
Analysis: Using a microscope equipped with a camera and specialized software, various static and dynamic parameters of bone structure and turnover are measured.[26]
-
-
Key Parameters Measured:
-
Structural Parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[29]
-
Dynamic Parameters (requires fluorescent labeling): Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR).
-
Clinical Development and Future Perspectives
Despite promising preclinical data, the clinical development of this compound was discontinued after a Phase I trial.[1] The discontinuation was due to concerns about potential drug-drug interactions.[1] While this compound itself may not proceed to clinical use for osteoporosis, the research has provided valuable insights into the biology and therapeutic potential of cathepsin K inhibition.[1][5] The experience with this compound and other cathepsin K inhibitors, such as odanacatib (which was withdrawn due to an increased risk of cerebrovascular events), highlights the challenges in developing selective inhibitors and managing potential off-target effects.[1][5][10]
Future drug development efforts in this area will likely focus on achieving higher selectivity for cathepsin K over other cathepsins and understanding the role of cathepsin K in tissues other than bone to mitigate potential adverse effects.[10][30]
Conclusion
This compound demonstrated significant therapeutic potential in preclinical osteoporosis models by effectively inhibiting cathepsin K, leading to a rapid reduction in bone resorption with a unique profile of preserving bone formation.[1][7] The detailed experimental protocols involving ovariectomized animal models, DXA-based BMD measurements, analysis of bone turnover markers, and bone histomorphometry provided a comprehensive evaluation of its efficacy. Although its clinical development was halted, the study of this compound has contributed substantially to the understanding of cathepsin K inhibition as a therapeutic strategy for osteoporosis and informs future research in the development of safer and more effective treatments for this debilitating disease.[1]
References
- 1. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. mdpi.com [mdpi.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 7. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 13. Methods and research progress in the construction of animal models of osteosarcopenia: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new technique for precisely and accurately measuring lumbar spine bone mineral density in mice using clinical dual energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DEXA for Bone Mineral Density Research | Micro Photonics [microphotonics.com]
- 16. Bone mineral measurements in mice: comparison of two devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 19. Bone Turnover Markers Testing [southcarolinablues.com]
- 20. academic.oup.com [academic.oup.com]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. Bone turnover markers - Australian Prescriber [australianprescriber.tg.org.au]
- 23. myadlm.org [myadlm.org]
- 24. Histomorphometric analysis of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Histomorphometry: Significance and symbolism [wisdomlib.org]
- 26. Bone Histomorphometry | Springer Nature Experiments [experiments.springernature.com]
- 27. Frontiers | Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future [frontiersin.org]
- 28. academic.oup.com [academic.oup.com]
- 29. longdom.org [longdom.org]
- 30. researchgate.net [researchgate.net]
SB-462795 (Relacatib): A Foundational Guide to its Discovery and Preclinical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-462795, also known as relacatib, is a potent, orally bioavailable small molecule inhibitor of cysteine cathepsin proteases, initially developed by GlaxoSmithKline for the treatment of osteoporosis. Its primary mechanism of action is the inhibition of cathepsin K, a key enzyme in bone resorption. More recently, SB-462795 has garnered significant attention for its broad-spectrum antiviral activity, including against coronaviruses such as SARS-CoV-2. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of SB-462795, presenting key data in a structured format and detailing the experimental protocols employed in its evaluation.
Discovery and Lead Optimization
The discovery of SB-462795 stemmed from a focused medicinal chemistry effort to develop potent and selective inhibitors of cathepsin K for the treatment of osteoporosis. Initial efforts by GlaxoSmithKline centered on ketone-based inhibitors. However, these earlier five- and six-membered ring ketone-based scaffolds suffered from configurational instability at the C-4 diastereomeric center.
To address this, a lead optimization strategy was employed, exploring the expansion of the ring system. This led to the development of a series of azepanone-based inhibitors. The seven-membered azepanone ring structure of SB-462795 provided improved configurational stability. This modification also proved to be highly effective in enhancing oral bioavailability, a critical parameter for a chronically administered osteoporosis therapy. Further structure-activity relationship (SAR) studies focused on optimizing the P2 and P3 substituents of the azepanone core to maximize potency and selectivity against cathepsin K. This systematic approach ultimately culminated in the identification of SB-462795 as a clinical candidate.
Mechanism of Action
SB-462795 is a reversible inhibitor of the papain-like cysteine protease family, with particularly high affinity for cathepsins K, L, and V.
2.1. Inhibition of Bone Resorption: In the context of osteoporosis, the primary target of SB-462795 is cathepsin K. This enzyme is highly expressed in osteoclasts, the cells responsible for bone resorption. Cathepsin K plays a crucial role in the degradation of type I collagen, the principal organic component of the bone matrix. By inhibiting cathepsin K, SB-462795 effectively blocks this degradation process, thereby reducing bone resorption and preserving bone mineral density.
2.2. Antiviral Activity: The antiviral mechanism of SB-462795 is predicated on the entry pathway of certain enveloped viruses, including coronaviruses. These viruses can utilize a cathepsin-dependent pathway for cell entry. After binding to the host cell receptor (e.g., ACE2 for SARS-CoV-2), the virus is endocytosed. Within the endosome, host cathepsins, particularly cathepsin L, cleave the viral spike protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting endosomal cathepsins, SB-462795 prevents this crucial spike protein processing, thereby blocking viral entry and replication. This mechanism is particularly relevant in cell types that rely on the endosomal entry pathway, such as Vero E6 cells. In cell types like Calu-3, which also express the surface protease TMPRSS2 that can prime the spike protein, the cathepsin-dependent pathway still represents a viable therapeutic target.
Quantitative Data
The following tables summarize the key quantitative data for SB-462795 (this compound).
Table 1: In Vitro Inhibitory Activity of SB-462795 against Cathepsins
| Cathepsin Target | Species | Assay Type | Ki (app) | IC50 |
| Cathepsin K | Human | Enzymatic | 41 pM | 45 nM (in situ) |
| Cathepsin L | Human | Enzymatic | 68 pM | - |
| Cathepsin V | Human | Enzymatic | 53 pM | - |
| Cathepsin S | Human | Enzymatic | 1.6 nM | - |
| Cathepsin B | Human | Enzymatic | 15 nM | - |
| Cathepsin K | Monkey | Enzymatic | 41 pM | - |
| Cathepsin L | Monkey | Enzymatic | 280 pM | - |
| Cathepsin V | Monkey | Enzymatic | 720 pM | - |
| Cathepsin B | Monkey | Enzymatic | 11 nM | - |
| Cathepsin L | Mouse | Enzymatic | 200 pM | - |
| Cathepsin L | Rat | Enzymatic | 170 pM | - |
| Cathepsin B | Rat | Enzymatic | 6.7 nM | - |
Table 2: In Vitro Human Osteoclast-Mediated Bone Resorption
| Assay | IC50 |
| Human Osteoclast-Mediated Bone Resorption | 70 nM |
Table 3: Antiviral Activity of SB-462795
| Virus | Cell Line | IC50 |
| SARS-CoV-1 | Vero E6 | 0.23 µM |
| SARS-CoV-2 | Vero E6 | 0.02 µM |
| MERS-CoV | Vero E6 | 0.60 µM |
Table 4: Pharmacokinetic Parameters of SB-462795
| Species | Oral Bioavailability |
| Rat | 89.4% |
| Monkey | 28% |
Experimental Protocols
4.1. Cathepsin Inhibition Assay (General Protocol):
This protocol is based on standard fluorometric assays for cathepsin activity.
-
Reagents:
-
Recombinant human cathepsin K, L, V, B, or S.
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for cathepsins K and L).
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).
-
SB-462795 stock solution in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of SB-462795 in the assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add the cathepsin enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. Ki values are typically determined using the Cheng-Prusoff equation.
-
4.2. In Vivo Ovariectomized Cynomolgus Monkey Model for Bone Resorption:
This protocol is a representative model for evaluating anti-osteoporotic agents.
-
Animals and Surgical Procedure:
-
Adult female cynomolgus monkeys are either sham-operated or surgically ovariectomized (OVX) to induce estrogen deficiency, which leads to increased bone turnover.
-
Animals are allowed to recover and acclimate for a period post-surgery.
-
-
Dosing and Sample Collection:
-
SB-462795 is formulated for oral administration (e.g., in a suitable vehicle like PEG400).
-
Animals are dosed daily or according to the study design.
-
Blood and urine samples are collected at baseline and at various time points throughout the study.
-
-
Biomarker Analysis:
-
Serum and urine samples are analyzed for biomarkers of bone resorption, such as N-terminal telopeptide (NTx) and C-terminal telopeptide (CTx) of type I collagen, using commercially available ELISA kits.
-
-
Bone Mineral Density (BMD) and Histomorphometry:
-
BMD is measured at various skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA).
-
At the end of the study, bone biopsies or whole bones are collected for histomorphometric analysis to assess bone architecture and cellular activity.
-
4.3. Antiviral Assay in Calu-3 Cells (SARS-CoV-2):
This protocol describes a typical high-content imaging-based antiviral assay.
-
Cell Culture and Infection:
-
Human lung adenocarcinoma Calu-3 cells are seeded in 96-well plates and grown to confluency.
-
Cells are treated with serial dilutions of SB-462795 for a short period before infection.
-
Cells are then infected with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation and Staining:
-
The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
After incubation, the cells are fixed and permeabilized.
-
The cells are then stained with a primary antibody against a viral protein (e.g., nucleocapsid protein) and a fluorescently labeled secondary antibody.
-
Cell nuclei are counterstained with a fluorescent dye like DAPI.
-
-
Imaging and Analysis:
-
The plates are imaged using a high-content imaging system.
-
Image analysis software is used to quantify the number of infected cells (positive for the viral protein stain) and the total number of cells (DAPI-stained nuclei).
-
The percentage of infected cells is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of infection against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Discovery and preclinical development workflow of SB-462795.
Caption: Mechanism of SB-462795 in inhibiting bone resorption.
Caption: Antiviral mechanism of SB-462795 via cathepsin inhibition.
Relacatib's Impact on Collagen Degradation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of relacatib (SB-462795), a potent, orally bioavailable inhibitor of cathepsin K, and its impact on collagen degradation pathways. This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a valuable resource for professionals in the field of musculoskeletal disease research and drug development.
Introduction: The Role of Cathepsin K in Collagen Degradation
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the primary cells responsible for bone resorption.[1] It plays a critical role in the degradation of the organic bone matrix, which is approximately 90% type I collagen.[1][2] Unlike other proteases, cathepsin K is unique in its ability to cleave the triple helical structure of fibrillar collagens, making it a key enzyme in physiological and pathological bone turnover.[2] Dysregulation of cathepsin K activity is implicated in diseases characterized by excessive bone resorption, such as osteoporosis.[3] this compound has been investigated as a therapeutic agent to inhibit this process.[4]
Mechanism of Action of this compound
This compound is a potent inhibitor of human cathepsins K, L, and V.[4] Its primary mechanism of action in the context of collagen degradation is the direct inhibition of cathepsin K enzymatic activity.[4] By binding to cathepsin K, this compound blocks its ability to cleave type I collagen, thereby reducing the breakdown of the bone matrix and decreasing the rate of bone resorption.[4][5]
Quantitative Data: Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized against several human and monkey cathepsins. The following tables summarize the key quantitative data from in vitro enzymatic and cell-based assays.
Table 1: In Vitro Inhibitory Potency of this compound against Human Cathepsins [1][4]
| Cathepsin Isoform | Inhibition Constant (Ki, app) (pM) |
| Cathepsin K | 41 |
| Cathepsin L | 68 |
| Cathepsin V | 53 |
| Cathepsin S | 1600 |
| Cathepsin B | 13000 |
Table 2: In Vitro Cellular Activity of this compound [4]
| Assay | IC50 (nM) |
| Inhibition of endogenous cathepsin K in human osteoclasts | ~45 |
| Inhibition of human osteoclast-mediated bone resorption | ~70 |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound in inhibiting collagen degradation.
In Vitro Osteoclast-Mediated Bone Resorption Assay (Pit Formation Assay)
This assay assesses the ability of a compound to inhibit the resorptive activity of mature osteoclasts cultured on a bone-like substrate.
Materials:
-
Bovine cortical bone or dentin slices, or calcium phosphate-coated plates
-
Osteoclast precursor cells (e.g., human peripheral blood mononuclear cells or rodent bone marrow macrophages)
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics
-
This compound (or other inhibitors)
-
Fixative (e.g., 2.5% glutaraldehyde)
-
Staining solution (e.g., 1% toluidine blue)
-
Microscope with imaging software
Protocol:
-
Prepare sterile bone or dentin slices and place them in a 96-well plate.
-
Isolate osteoclast precursor cells from the chosen source.
-
Culture the precursor cells in the presence of M-CSF and RANKL to differentiate them into mature, multinucleated osteoclasts directly on the bone slices.
-
After differentiation (typically 7-10 days), treat the osteoclast cultures with varying concentrations of this compound or vehicle control.
-
Continue the culture for an additional 48-72 hours to allow for bone resorption.
-
Terminate the experiment by removing the cells from the bone slices (e.g., using sonication or mechanical scraping).
-
Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Capture images of the stained pits using a microscope.
-
Quantify the total area of resorption pits per bone slice using image analysis software.
-
Calculate the IC50 value for the inhibition of bone resorption by this compound.
In Vivo Assessment of Bone Resorption in Cynomolgus Monkeys
This protocol describes the in vivo evaluation of this compound's effect on bone resorption biomarkers in a non-human primate model.
Animal Model:
-
Adult female cynomolgus monkeys (Macaca fascicularis)
-
Normal or surgically ovariectomized (Ovx) monkeys to model postmenopausal osteoporosis.[4]
Dosing and Sample Collection:
-
Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle control.[6]
-
Collect blood and urine samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 1.5, 4, 24, 48 hours).[4]
Biomarker Analysis:
-
Serum C-terminal telopeptide of type I collagen (CTx):
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Measure serum CTx levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or automated immunoassay.[4]
-
-
Urinary N-terminal telopeptide of type I collagen (NTx):
-
Collect urine and measure the volume.
-
Measure urinary NTx levels using a commercially available ELISA kit.[4]
-
Normalize NTx levels to urinary creatinine concentration to account for variations in urine dilution.
-
Data Analysis:
-
Calculate the percentage change in serum CTx and urinary NTx from baseline at each time point for each treatment group.
-
Determine the dose-dependent effects of this compound on the reduction of these bone resorption markers.[4]
Signaling Pathways in Collagen Degradation and the Impact of this compound
The following diagrams illustrate the key signaling pathways involved in osteoclast-mediated collagen degradation and the point of intervention for this compound.
Caption: RANKL signaling pathway leading to cathepsin K expression and collagen degradation, and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Clinical Development and Discontinuation
This compound demonstrated potent inhibition of bone resorption in preclinical studies.[4] However, like other cathepsin K inhibitors such as odanacatib and balicatib, its clinical development was discontinued. While the specific reasons for the discontinuation of this compound are not extensively detailed in the public domain, the development of other drugs in this class was halted due to safety concerns, including off-target effects and an increased risk of adverse events. For instance, odanacatib development was stopped due to an increased risk of stroke, and balicatib was associated with morphea-like skin reactions. These outcomes highlight the challenges in developing selective cathepsin K inhibitors with a favorable long-term safety profile for chronic conditions like osteoporosis.
Conclusion
This compound is a potent inhibitor of cathepsin K that effectively reduces collagen degradation and bone resorption in preclinical models. Its mechanism of action is centered on the direct inhibition of cathepsin K, a key protease in the breakdown of the bone matrix. While it showed promise in early-stage research, its clinical development was not pursued, a fate shared by other cathepsin K inhibitors due to safety and selectivity challenges. The data and methodologies presented in this guide provide a comprehensive technical overview of this compound's impact on collagen degradation pathways, offering valuable insights for researchers and professionals in the field.
References
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merck.com [merck.com]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of Relacatib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacatib (SB-462795) is a potent, orally bioavailable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[1][2] Developed for the treatment of osteoporosis, this compound demonstrated significant efficacy in reducing bone turnover markers in preclinical studies.[3] However, its development was discontinued, reportedly due to concerns over potential off-target toxicity. This technical guide provides an in-depth exploration of the off-target effects of this compound, summarizing key quantitative data, detailing relevant experimental protocols for assessing such effects, and visualizing the implicated biological pathways. Understanding the off-target profile of this compound is crucial for the broader development of selective cathepsin inhibitors and for anticipating potential adverse effects in related therapeutic strategies.
On-Target and Off-Target Activity of this compound
This compound is a non-basic, non-lysosomotropic compound, a characteristic that differentiates it from some earlier cathepsin K inhibitors where off-target effects were linked to accumulation in lysosomes.[1][4] Despite this, this compound exhibits a notable lack of selectivity, potently inhibiting Cathepsin L and Cathepsin V in addition to its primary target, Cathepsin K.
Table 1: Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin Isoform | Inhibition Constant (Ki, app) (pM) | IC50 (nM) | Selectivity vs. Cathepsin K |
| Cathepsin K | 41[5][6][7][8] | 45 (in situ), 70 (bone resorption)[5][6][8] | 1-fold |
| Cathepsin L | 68[5][6][7][8] | - | ~1.7-fold |
| Cathepsin V | 53[5][6][7][8] | - | ~1.3-fold |
| Cathepsin S | - | 1600[5] | ~39-fold |
| Cathepsin B | - | 13000[5] | ~317-fold |
Table 2: Inhibitory Potency of this compound against Cathepsins from Other Species
| Species | Cathepsin Isoform | Inhibition Constant (Ki, app) (nM) |
| Monkey | Cathepsin K | 0.041[5] |
| Cathepsin L | 0.28[5] | |
| Cathepsin V | 0.72[5] | |
| Cathepsin B | 11[5] | |
| Mouse | Cathepsin L | 0.20[5] |
| Rat | Cathepsin L | 0.17[5] |
Key Signaling Pathways Affected by Off-Target Inhibition
The off-target inhibition of Cathepsin L and Cathepsin V by this compound can potentially interfere with several critical biological pathways beyond bone resorption.
MHC Class II Antigen Presentation
Cathepsins L and V play a crucial role in the processing of the invariant chain (Ii) associated with the Major Histocompatibility Complex (MHC) class II molecule.[9][10] Inhibition of these cathepsins can impair the degradation of Ii, leading to the accumulation of CLIP (class II-associated invariant chain peptide) fragments in the peptide-binding groove of MHC class II molecules. This can, in turn, hinder the loading of antigenic peptides and subsequent presentation to CD4+ T-helper cells, potentially compromising the adaptive immune response.
Caption: MHC Class II antigen presentation pathway and the inhibitory point of this compound.
Extracellular Matrix Degradation
Cathepsin L is known to be involved in the degradation of extracellular matrix (ECM) components such as collagen and elastin.[10][11] While Cathepsin K is the primary collagenase in bone, Cathepsin L contributes to ECM turnover in other tissues. Off-target inhibition of Cathepsin L by this compound could therefore disrupt normal tissue remodeling and repair processes.
Caption: Role of Cathepsins K and L in ECM degradation and inhibition by this compound.
TGF-β Signaling Pathway
Recent studies have suggested a link between cathepsins and the transforming growth factor-beta (TGF-β) signaling pathway.[9][12] Cathepsins can be involved in the activation of latent TGF-β from the ECM. By inhibiting cathepsins, this compound could potentially modulate TGF-β signaling, which is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer and fibrosis.
Caption: Potential influence of this compound on the TGF-β signaling pathway.
Experimental Protocols for Off-Target Effect Assessment
A thorough investigation of off-target effects requires a combination of biochemical and cell-based assays.
Biochemical Assays for Cathepsin Selectivity
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a panel of purified cathepsin enzymes.
Materials:
-
Purified recombinant human cathepsins (K, L, V, S, B)
-
Fluorogenic cathepsin substrates (e.g., Z-Phe-Arg-AMC for Cathepsin L/B, Z-Val-Val-Arg-AMC for Cathepsin S)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test compound (this compound) serially diluted in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Prepare a working solution of each cathepsin enzyme in the assay buffer.
-
In the microplate, add the assay buffer, the serially diluted test compound, and the enzyme solution.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the test compound with its on-target and potential off-target proteins within a cellular environment.
Materials:
-
Cultured cells (e.g., a cell line expressing the target cathepsins)
-
Test compound (this compound)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against target proteins, or mass spectrometer)
Protocol:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of the target protein (e.g., Cathepsin K, L, V) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein against the temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
In Vivo Assessment of Off-Target Inhibition
Objective: To determine if the test compound inhibits off-target cathepsins in a living organism.
Materials:
-
Animal model (e.g., mice or rats)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Activity-based probes (ABPs) for specific cathepsins (e.g., a fluorescently or radioactively labeled probe that covalently binds to the active site)
-
Tissues of interest (e.g., liver, spleen, skin)
-
Equipment for tissue homogenization, protein extraction, and gel electrophoresis/imaging
Protocol:
-
Administer the test compound or vehicle to the animals.
-
At a specified time point after dosing, administer the activity-based probe.
-
After a further incubation period, euthanize the animals and harvest the tissues of interest.
-
Homogenize the tissues and prepare protein lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled cathepsins using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).
-
A decrease in the signal from the ABP-labeled off-target cathepsin in the compound-treated group compared to the vehicle group indicates in vivo target engagement and inhibition.
Experimental Workflow for Off-Target Profiling
Caption: A generalized workflow for the exploratory study of off-target effects.
Conclusion
The off-target profile of this compound, characterized by its potent inhibition of Cathepsins L and V, highlights the challenges in developing highly selective cathepsin K inhibitors. The potential for interference with crucial biological processes such as immune surveillance, tissue remodeling, and growth factor signaling underscores the importance of comprehensive off-target screening during the drug development process. The experimental methodologies detailed in this guide provide a framework for the systematic evaluation of on- and off-target activities of novel therapeutic agents, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antigen Processing and Presentation by MHCs | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cathepsin G-mediated enhanced TGF-β signaling promotes angiogenesis via upregulation of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]
a basic understanding of Relacatib's interaction with cathepsins L and V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacatib (SB-462795) is a potent, orally bioavailable small molecule inhibitor primarily investigated for its role in bone resorption. While its main target is cathepsin K, this compound also exhibits significant inhibitory activity against cathepsins L and V.[1][2][3][4][5] This technical guide provides an in-depth overview of the interaction of this compound with cathepsins L and V, presenting quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against cathepsins L and V has been determined across various species. The following tables summarize the key quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin L and V
| Species | Cathepsin L Ki (pM) | Cathepsin V Ki (pM) |
| Human | 68[1][2][3][5] | 53[1][2][3][5] |
| Monkey | 280[6] | 720[6] |
| Mouse | 200[6] | Not Available |
| Rat | 170[6] | Not Available |
Table 2: Functional Inhibitory Potency (IC50) of this compound
| Assay | IC50 (nM) |
| Human Osteoclast-Mediated Bone Resorption | 70[1][2][3] |
| Endogenous Cathepsin K in Human Osteoclasts | 45[1][2][3] |
Experimental Protocols
Detailed experimental protocols for the determination of the above quantitative data are often proprietary. However, based on publicly available information and general biochemical principles, the following methodologies are likely employed.
Determination of Inhibition Constants (Ki)
The Ki values for this compound against purified cathepsins L and V are typically determined using in vitro enzyme inhibition assays. Given the high potency of this compound (picomolar Ki values), these assays require specific considerations for "tight-binding" inhibitors.
1. General Principle: The rate of substrate cleavage by the cathepsin enzyme is measured in the presence of varying concentrations of the inhibitor. For tight-binding inhibitors, the Morrison equation is often used to determine the Ki value, as the standard Michaelis-Menten kinetics assumptions are not valid when the inhibitor concentration is comparable to the enzyme concentration.
2. Reagents and Materials:
-
Enzymes: Recombinant human, monkey, mouse, or rat cathepsin L and V.
-
Substrate: A fluorogenic peptide substrate, such as Z-Phe-Arg-AMC or Z-Leu-Arg-AMC, which releases a fluorescent molecule (AMC) upon cleavage.
-
Inhibitor: this compound (SB-462795) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer with a pH optimal for cathepsin activity (typically pH 5.5), containing a reducing agent like DTT to maintain the active site cysteine in a reduced state. A common buffer composition is 100 mM sodium acetate, 100 mM sodium chloride, 1 mM EDTA, and 10 mM DTT.[7]
-
Instrumentation: A microplate-based fluorescence reader.
3. General Procedure:
-
A constant, low concentration of the cathepsin enzyme is pre-incubated with a range of this compound concentrations for a defined period to allow for the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The data (velocity vs. inhibitor concentration) are then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Osteoclast-Mediated Bone Resorption Assay
The IC50 value for the inhibition of bone resorption is determined using a cell-based assay that mimics the physiological process.
1. General Principle: Osteoclasts, the cells responsible for bone resorption, are cultured on a bone-mimicking substrate. The ability of this compound to inhibit the resorptive activity of these cells is quantified.
2. Reagents and Materials:
-
Cells: Human osteoclasts, often derived from osteoclastoma tissue or differentiated from peripheral blood monocytes.
-
Substrate: Bovine cortical bone slices or synthetic calcium phosphate-coated plates.[2][6][8]
-
Culture Medium: A suitable cell culture medium (e.g., α-MEM) supplemented with factors that promote osteoclast survival and activity, such as M-CSF and RANKL.
-
Inhibitor: this compound at various concentrations.
-
Staining/Quantification Reagents: Reagents to visualize and quantify the resorbed area (e.g., toluidine blue, Von Kossa stain) or to measure components released from the resorbed matrix (e.g., C-terminal telopeptide of type I collagen (CTX-I) ELISA).[6][8]
3. General Procedure:
-
Osteoclasts are seeded onto the bone-mimicking substrate and allowed to adhere and begin resorption.
-
The cells are then treated with a range of this compound concentrations.
-
After a suitable incubation period (typically several days), the cells are removed.
-
The resorbed areas ("pits") on the substrate are stained and visualized by microscopy.
-
The total resorbed area is quantified using image analysis software.
-
Alternatively, the concentration of bone matrix degradation products in the culture medium is measured.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Logical Relationships
While the primary therapeutic rationale for this compound is the inhibition of cathepsin K-mediated bone resorption, its off-target inhibition of cathepsins L and V may have additional biological consequences. The following diagrams illustrate the known roles of cathepsins L and V and a generalized workflow for inhibitor characterization.
Caption: Overview of this compound's inhibitory action on Cathepsins L and V and their known cellular roles.
The above diagram illustrates that this compound directly inhibits cathepsins L and V. These cathepsins are involved in fundamental cellular processes, including the degradation of the extracellular matrix, autophagy, and antigen presentation. Furthermore, emerging evidence suggests roles for cathepsin L in modulating the Akt signaling pathway and for cathepsin V in the NF-κB signaling pathway.[4][5] The inhibition of these cathepsins by this compound could therefore have broader biological effects beyond bone metabolism.
References
- 1. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTSV (cathepsin V) promotes bladder cancer progression by increasing NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- 8. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Relacatib on Human Osteoclasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacatib (also known as SB-462795) is a potent, orally bioavailable small molecule inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2][3] Cathepsin K is a key enzyme in the degradation of bone matrix proteins, including type I collagen, making it a critical target for therapeutic intervention in diseases characterized by excessive bone resorption, such as osteoporosis.[1][2][3][4] this compound has demonstrated inhibitory activity against human cathepsins K, L, and V.[1][2][5][6] In vitro studies have shown that this compound effectively inhibits human osteoclast-mediated bone resorption.[1][2][3][5][6]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound on human osteoclasts. The protocols cover the differentiation of human osteoclasts from peripheral blood mononuclear cells (PBMCs), assessment of osteoclast activity through tartrate-resistant acid phosphatase (TRAP) staining, and evaluation of the inhibitory effect of this compound on bone resorption.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Inhibitory Potency (Ki) of this compound against Human Cathepsins
| Cathepsin Target | Ki (pM) |
| Cathepsin K | 41[1][5][6] |
| Cathepsin L | 68[1][5][6] |
| Cathepsin V | 53[1][5][6] |
Table 2: In Vitro Efficacy (IC50) of this compound on Human Osteoclasts
| Assay | IC50 (nM) |
| Inhibition of endogenous cathepsin K in situ | ~45[1][2][3][5][6] |
| Inhibition of human osteoclast-mediated bone resorption | ~70[1][2][3][5][6] |
Signaling Pathway
The differentiation of osteoclasts is primarily driven by the binding of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to its receptor RANK on osteoclast precursor cells.[1][4][7][8][9] This interaction initiates a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), which in turn activates pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[1][4][7][9] These signaling events lead to the activation of transcription factors, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which is a master regulator of osteoclastogenesis.[4] NFATc1 upregulates the expression of osteoclast-specific genes, including Cathepsin K (CTSK).[7][8] this compound exerts its effect by directly inhibiting the enzymatic activity of cathepsin K.
Experimental Protocols
The following diagram illustrates the general workflow for the in vitro evaluation of this compound.
Differentiation of Human Osteoclasts from PBMCs
This protocol describes the generation of human osteoclasts from peripheral blood mononuclear cells (PBMCs).[10][11][12]
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
α-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant human RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
96-well tissue culture plates (flat-bottom)
-
Bone-mimetic coated plates (e.g., Corning® Osteo Assay Surface) for resorption assays
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate the cells for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh complete α-MEM containing 25 ng/mL M-CSF and incubate for 3 days.
-
After 3 days, replace the medium with fresh complete α-MEM containing 25 ng/mL M-CSF and 30-100 ng/mL RANKL.
-
Continue the culture for an additional 7-14 days, replacing the medium every 2-3 days, until multinucleated, TRAP-positive osteoclasts are observed.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining Assay
This assay is used to identify and quantify osteoclasts.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde solution)
-
Tartrate solution
-
Hematoxylin solution (for counterstaining)
-
Microscope
Procedure:
-
After osteoclast differentiation, aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-20 minutes at room temperature.
-
Wash the cells with deionized water.
-
Prepare the TRAP staining solution according to the kit manufacturer's instructions, including the tartrate solution.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Wash the cells with deionized water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash thoroughly with deionized water.
-
Allow the plate to air dry.
-
Visualize and count the TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. The number of osteoclasts per well can be quantified.
Bone Resorption Assay
This assay measures the ability of osteoclasts to resorb a bone-mimetic substrate.
Materials:
-
Differentiated osteoclasts on bone-mimetic coated plates
-
1 M HCl or bleach solution
-
Microscope with imaging software
Procedure:
-
Differentiate osteoclasts on bone-mimetic coated plates as described in Protocol 1.
-
At the desired time point of culture with this compound, remove the cells by treating with 1 M HCl or bleach solution for 5-10 minutes.
-
Wash the wells extensively with deionized water.
-
Allow the plate to air dry completely.
-
Visualize the resorption pits under a microscope.
-
Capture images of the resorption pits and quantify the resorbed area using image analysis software (e.g., ImageJ). The percentage of resorbed area per well can be calculated.
Cathepsin K Activity Assay
This assay directly measures the enzymatic activity of cathepsin K in cell lysates.
Materials:
-
Cathepsin K Activity Assay Kit (Fluorometric)
-
Differentiated osteoclasts
-
Cell lysis buffer (provided in the kit)
-
Reaction buffer (provided in the kit)
-
Cathepsin K substrate (e.g., Ac-LR-AFC, provided in the kit)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Culture and treat osteoclasts with this compound as desired.
-
Lyse the cells using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
In a 96-well black plate, add the cell lysate, reaction buffer, and cathepsin K substrate according to the kit manufacturer's protocol.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).
-
The fluorescence intensity is proportional to the cathepsin K activity. A decrease in fluorescence in this compound-treated samples compared to the vehicle control indicates inhibition of cathepsin K activity.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's effect on human osteoclasts. By following these detailed methodologies, researchers can accurately assess the inhibitory potential of this compound on osteoclast differentiation, bone resorption, and cathepsin K activity. The quantitative data and understanding of the underlying signaling pathway will aid in the further development and characterization of this and other cathepsin K inhibitors for the treatment of bone-related disorders.
References
- 1. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 2. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 8. bslonline.org [bslonline.org]
- 9. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. An Optimized Method to Generate Human Active Osteoclasts From Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
Preparation of Relacatib Stock Solution using DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relacatib (also known as SB-462795) is a potent, orally active inhibitor of human cathepsins K, L, and V.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO, along with relevant technical data and a diagram of the Cathepsin K signaling pathway.
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for several members of the cathepsin family, which are lysosomal cysteine proteases.[1][2] Notably, it is a powerful inhibitor of Cathepsin K, an enzyme predominantly expressed in osteoclasts and crucial for bone resorption.[4][5] This makes this compound a subject of interest in research related to osteoporosis and other bone degradation disorders.[6][7] Its inhibitory activity extends to Cathepsin L and V as well.[1][2][3] Understanding its mechanism of action often involves studying its effects on cellular pathways regulated by these proteases.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its molecular properties and inhibitory constants against various human cathepsins.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₄O₆S | [8] |
| Molecular Weight | 540.63 g/mol | [1][8] |
| Solubility in DMSO | 40 mg/mL (73.99 mM) | [1][8] |
| Ki (human Cathepsin K) | 41 pM (0.041 nM) | [1][2][7] |
| Ki (human Cathepsin L) | 68 pM (0.068 nM) | [1][7] |
| Ki (human Cathepsin V) | 53 pM (0.053 nM) | [1][7] |
| Ki (human Cathepsin S) | 1.6 nM | [1][7] |
| Ki (human Cathepsin B) | 13 nM | [1][7] |
| IC₅₀ (human osteoclast-mediated bone resorption) | 70 nM | [1][2][3] |
| IC₅₀ (endogenous Cathepsin K in human osteoclasts) | 45 nM | [1][2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure your workspace is clean and sterile, especially if the stock solution will be used in cell culture.[9]
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.406 mg of this compound (Molecular Weight: 540.63).
-
-
Dissolution in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 5.406 mg, you would add 1 mL of DMSO.
-
Close the tube tightly and vortex gently to mix.[9]
-
Note on Solubility: this compound's solubility in DMSO is high (40 mg/mL), but dissolution may require assistance.[1][8] If the compound does not dissolve completely with vortexing, proceed to the next step.
-
-
Aiding Dissolution (if necessary):
-
Verification and Storage:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] The product should be protected from light and stored under nitrogen if possible.[1][8]
-
Cathepsin K Signaling Pathway
This compound's primary target, Cathepsin K, is regulated by the RANKL/RANK signaling pathway, which is fundamental for osteoclastogenesis.[4][12] The following diagram illustrates this pathway.
Caption: RANKL/RANK signaling pathway leading to Cathepsin K expression and its inhibition by this compound.
Experimental Workflow for In Vitro Assay
The following diagram outlines a general workflow for using a this compound DMSO stock solution in a typical in vitro cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound |CAS:362505-84-8 Probechem Biochemicals [probechem.com]
- 4. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
Application Notes and Protocols: The Use of CTx and NTx as Biomarkers in Relacatib Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacatib (SB-462795) is a potent, orally bioavailable small molecule inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for the treatment of osteoporosis and other conditions characterized by excessive bone loss.[1][2]
This document provides detailed application notes and protocols for utilizing C-terminal telopeptide of type I collagen (CTx) and N-terminal telopeptide of type I collagen (NTx) as key biomarkers to assess the efficacy of this compound in preclinical and clinical studies. CTx and NTx are specific fragments of type I collagen released into the bloodstream and subsequently excreted in urine during osteoclast-mediated bone resorption.[3] Their levels directly correlate with the rate of bone turnover, making them sensitive and specific indicators of anti-resorptive drug activity.[4][5]
Mechanism of Action of this compound and Role of CTx/NTx
This compound targets cathepsin K within the resorption lacuna, the sealed-off acidic environment created by osteoclasts on the bone surface. Here, cathepsin K cleaves the triple helix of type I collagen, releasing CTx and NTx fragments. By inhibiting this enzymatic activity, this compound directly reduces the generation of these biomarkers. Therefore, a significant decrease in serum CTx and urinary NTx levels following this compound administration serves as a direct measure of its pharmacological efficacy.
References
- 1. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. euroimmun.com [euroimmun.com]
Application Notes and Protocols for In Vivo Subcutaneous Injection of SB-462795
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the subcutaneous (SC) administration of SB-462795 (Relacatib), a potent inhibitor of cathepsins K, L, V, and B, for in vivo studies. SB-462795 has demonstrated potential as a therapeutic agent in preclinical models of diseases involving excessive bone resorption and as a broad-spectrum antiviral. This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for subcutaneous injection in rodent models. Additionally, it includes diagrams of the key signaling pathways affected by SB-462795 to provide a comprehensive experimental context.
Introduction
SB-462795, also known as this compound, is a small molecule inhibitor with high potency against several members of the cathepsin family of cysteine proteases, including cathepsins K, L, V, and B.[1] Its inhibitory action on cathepsin K, a key enzyme in bone matrix degradation by osteoclasts, makes it a subject of investigation for osteoporosis and other bone-related disorders. Furthermore, its ability to inhibit cathepsins L and B, which are utilized by various viruses for entry into host cells, has positioned it as a potential broad-spectrum antiviral agent.[1] In vivo studies are crucial for evaluating the efficacy and pharmacokinetics of SB-462795. While orally bioavailable, subcutaneous injection offers an alternative parenteral route of administration.[1] This protocol provides a standardized procedure for the preparation and subcutaneous administration of SB-462795 in a research setting.
Data Presentation
Table 1: Recommended Materials and Reagents
| Item | Description |
| Compound | SB-462795 (this compound) |
| Vehicle Components | Dimethyl sulfoxide (DMSO), Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) |
| Syringes | 1 mL sterile Luer-Lok syringes |
| Needles | 25-27 gauge sterile needles, 5/8" length |
| Animal Model | Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar) |
| Personal Protective Equipment | Lab coat, gloves, safety glasses |
| Other | 70% ethanol, sterile gauze, sharps container |
Table 2: Dosing Solution Preparation
| Parameter | Recommendation | Notes |
| Primary Solvent | DMSO | SB-462795 is soluble in DMSO. |
| Secondary Diluent | Sterile Saline or PBS | To reduce DMSO toxicity. |
| Final DMSO Concentration | ≤ 10% (v/v) | Higher concentrations can cause local irritation and toxicity. |
| Preparation | Dissolve SB-462795 in DMSO first, then add saline/PBS to the final volume. | Vortex briefly to ensure homogeneity. Prepare fresh on the day of use. |
| Control Group | Vehicle-only control | Administer the same volume of the vehicle solution without SB-462795. |
Table 3: Recommended Injection Parameters for Rodents
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 25-27 G |
| Injection Volume | 5-10 mL/kg | 5-10 mL/kg |
| Maximum Volume per Site | 0.5 - 1.0 mL | 1.0 - 2.0 mL |
| Injection Site | Dorsal scapular region | Dorsal scapular region |
Experimental Protocols
Preparation of SB-462795 Dosing Solution (10 mg/kg in a 10% DMSO/Saline Vehicle)
-
Calculate the required amount of SB-462795:
-
For a 25 g mouse receiving a 10 mg/kg dose, the required amount is 0.25 mg.
-
For a 250 g rat receiving a 10 mg/kg dose, the required amount is 2.5 mg.
-
-
Determine the total volume of dosing solution needed:
-
Assuming an injection volume of 10 mL/kg, a 25 g mouse will require 0.25 mL.
-
Assuming an injection volume of 5 mL/kg, a 250 g rat will require 1.25 mL.
-
-
Prepare a stock solution in DMSO:
-
Dissolve the calculated amount of SB-462795 in a volume of DMSO that will result in a final concentration of 10% (v/v) after dilution with saline. For example, to make 1 mL of final solution, dissolve the compound in 100 µL of DMSO.
-
-
Final Dilution:
-
Slowly add sterile saline or PBS to the DMSO stock solution to reach the final desired volume. For the example above, add 900 µL of saline.
-
-
Vortex the solution briefly to ensure it is thoroughly mixed.
-
Prepare the vehicle control by mixing 10% DMSO with 90% sterile saline or PBS.
Subcutaneous Injection Procedure in Mice
-
Animal Restraint: Manually restrain the mouse by gently grasping the loose skin at the nape of the neck.
-
Site Preparation: If necessary, shave a small area of fur over the dorsal scapular region. Clean the injection site with a sterile gauze pad moistened with 70% ethanol.
-
Injection:
-
Lift the skin to form a "tent".
-
Insert a 25-27 gauge needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, reposition the needle.
-
Slowly inject the calculated volume of the SB-462795 solution or vehicle control. A small bleb should form under the skin.
-
-
Needle Withdrawal and Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Mandatory Visualizations
Caption: Experimental workflow for subcutaneous injection of SB-462795.
Caption: SB-462795 inhibits viral entry by blocking Cathepsin L.
Caption: SB-462795 inhibits bone resorption by blocking Cathepsin K.
References
Application of Relacatib in Preclinical Models of Bone Metastasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Relacatib (SB-462795) is a potent, orally bioavailable inhibitor of Cathepsin K (CTSK), a cysteine protease predominantly expressed in osteoclasts and implicated in bone resorption.[1] While extensive preclinical data exists for this compound in models of osteoporosis, its direct application in published preclinical bone metastasis studies is limited. However, the critical role of Cathepsin K in the vicious cycle of cancer-induced bone disease, coupled with data from structurally related inhibitors, strongly supports the investigation of this compound as a therapeutic agent for bone metastasis.
These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in bone metastasis models, drawing upon published data for closely related Cathepsin K inhibitors as a proxy.
Mechanism of Action in Bone Metastasis
Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix. In the context of bone metastasis, tumor cells that have colonized the bone marrow secrete factors that stimulate osteoclast differentiation and activity. These activated osteoclasts, in turn, resorb bone, releasing growth factors embedded in the bone matrix, which then fuel further tumor growth. This creates a "vicious cycle" that drives progressive bone destruction and tumor expansion.
This compound, by inhibiting Cathepsin K, directly targets the bone resorption component of this cycle. By preventing the degradation of the bone matrix, this compound is hypothesized to not only reduce osteolytic lesions but also to indirectly inhibit tumor growth by cutting off the supply of bone-derived growth factors.
Preclinical Data Summary
Quantitative Data from a Preclinical Breast Cancer Bone Metastasis Model (using L-235, a related Cathepsin K Inhibitor)
The following data is adapted from a study using the Cathepsin K inhibitor L-235 in an intratibial injection model of MDA-MB-231 human breast cancer in nude rats. This data serves as a representative example of the expected outcomes when using a potent Cathepsin K inhibitor like this compound in a similar model.
| Treatment Group | Dose | Reduction in Osteolysis (%) | Reduction in Intratibial Tumor Volume (%) |
| Vehicle | - | 0 | 0 |
| L-235 (Prevention) | 10 mg/kg, p.o., b.i.d. | 72 | 29 |
| L-235 (Prevention) | 30 mg/kg, p.o., b.i.d. | 75 | 40 |
| L-235 (Prevention) | 100 mg/kg, p.o., b.i.d. | 87 | 63 |
| Zoledronic Acid (ZOL) | 7.5 µg/kg/wk, s.c. | 86 | 56 |
Data is illustrative and based on published findings for a related compound to guide experimental design.
Key Experimental Protocols
In Vivo Model of Breast Cancer Bone Metastasis
This protocol describes the establishment of an osteolytic bone metastasis model using human breast cancer cells injected into the tibia of immunodeficient rodents.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Female athymic nude rats (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Anesthetic (e.g., isoflurane)
-
27-gauge needles and 1 mL syringes
-
X-ray system or micro-computed tomography (µCT) scanner
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells to 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 20 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the nude rat using isoflurane.
-
Intratibial Injection:
-
Flex the knee of the rat.
-
Insert a 27-gauge needle through the tibial plateau into the marrow cavity.
-
Slowly inject 20 µL of the cell suspension (1 x 10^6 cells).
-
Slowly withdraw the needle.
-
-
Treatment Administration:
-
Prevention Regimen: Begin treatment with this compound (e.g., oral gavage) one day before or on the day of tumor cell injection.
-
Treatment Regimen: Allow tumors to establish for a set period (e.g., 7 days), confirm tumor take by imaging, and then begin treatment.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Monitor tumor progression and osteolysis weekly using radiography or µCT.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4-6 weeks), euthanize the animals.
-
Collect tibiae for µCT analysis to quantify bone volume and lesion area.
-
Perform histological analysis (H&E staining) to determine tumor burden.
-
In Vitro Osteoclast-Mediated Bone Resorption (Pit) Assay
This assay assesses the ability of this compound to directly inhibit the resorptive activity of osteoclasts.
Materials:
-
Bone marrow cells from mice or rats, or human CD14+ monocytes
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
Alpha-MEM medium with 10% FBS
-
Bovine cortical bone slices or dentine discs
-
This compound (at various concentrations)
-
Toluidine blue stain or equivalent for visualizing resorption pits
Procedure:
-
Osteoclast Differentiation:
-
Isolate bone marrow cells or monocytes.
-
Culture the cells in the presence of M-CSF (e.g., 25 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Seed BMMs onto bone slices in a 96-well plate.
-
Induce osteoclast differentiation by adding M-CSF (25 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium. Culture for 7-10 days, replacing the medium every 2-3 days.
-
-
Treatment with this compound:
-
Once mature, multinucleated osteoclasts are observed, treat the cells with varying concentrations of this compound. Include a vehicle control.
-
-
Assessment of Bone Resorption:
-
After a further 24-48 hours of culture, remove the cells from the bone slices (e.g., using sonication or mechanical scraping).
-
Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption per bone slice using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: The "vicious cycle" of bone metastasis and the inhibitory action of this compound.
Caption: In vivo experimental workflow for evaluating this compound in a bone metastasis model.
Caption: In vitro workflow for the osteoclast-mediated bone resorption (pit) assay.
References
A Guide to Using Relacatib in Long-Term Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relacatib (SB-462795) is a potent, orally bioavailable small-molecule inhibitor of cathepsins K, L, and V.[1][2][3][4][5] Its primary mechanism of action in the context of bone metabolism is the inhibition of cathepsin K, a cysteine protease highly expressed in osteoclasts.[6] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[6] By inhibiting this enzyme, this compound effectively reduces bone resorption.[3][7] Due to its high potency, it has been investigated as a potential therapeutic agent for osteoporosis.[3][7] This document provides detailed application notes and protocols for the use of this compound in long-term animal studies, with a focus on the ovariectomized non-human primate model of postmenopausal osteoporosis. While the clinical development of this compound was discontinued due to potential drug-drug interactions, the preclinical data and methodologies remain valuable for researchers studying bone resorption and the effects of cathepsin inhibition.[8]
Mechanism of Action and Signaling Pathways
This compound's primary therapeutic target is cathepsin K, which is crucial for osteoclast-mediated bone resorption.[6] The expression of cathepsin K is regulated by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway.[6] Inhibition of cathepsin K by this compound directly prevents the breakdown of the bone matrix.
Furthermore, studies on cathepsin K inhibition have revealed downstream signaling effects. For instance, inhibition of cathepsin K can lead to the activation of SHP2, a tyrosine phosphatase, which in turn can dephosphorylate and destabilize Raptor, a component of the mTORC1 complex.[3][7] This can induce mitochondrial dysfunction.[3][7] This signaling cascade involves the spleen tyrosine kinase (Syk) as an upstream activator of SHP2.[3][7]
This compound is also a potent inhibitor of cathepsins L and V.[1][2][3][4][5] Cathepsin L is known to have collagenolytic activity and is involved in the degradation of various extracellular matrix components.[2][9][10] Cathepsin V's role in bone is less defined, but it is known to be involved in the processing of other proteins.[10] The long-term consequences of inhibiting these cathepsins in bone should be considered when designing and interpreting studies with this compound.
Below is a diagram illustrating the key signaling pathway related to cathepsin K inhibition.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Potency Metric | Value (pM) | Reference(s) |
| Cathepsin K | Human | Ki | 41 | [1][2][3][4][5] |
| Cathepsin L | Human | Ki | 68 | [1][2][3][4][5] |
| Cathepsin V | Human | Ki | 53 | [1][2][3][4][5] |
| Cathepsin K | Monkey | Ki | 41 | [2] |
| Cathepsin L | Monkey | Ki | 280 | [2] |
| Cathepsin V | Monkey | Ki | 720 | [2] |
| Cathepsin B | Monkey | Ki | 11000 | [2] |
| Endogenous Cathepsin K (in human osteoclasts) | Human | IC50 | 45,000 | [1][2][3] |
| Osteoclast-mediated bone resorption | Human | IC50 | 70,000 | [1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Species | Route of Administration | Dose (mg/kg) | T1/2 (min) | CL (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference(s) |
| Sprague-Dawley Rat | Intravenous Infusion | 1-2 | 109 | 19.5 | 1.86 | N/A | [2] |
| Sprague-Dawley Rat | Oral Gavage | 2-4 | - | - | - | 89.4 | [2] |
| Cynomolgus Monkey | Intravenous Infusion | - | 168 | 11.7 | 1.79 | N/A | [2] |
| Cynomolgus Monkey | Oral Gavage | - | - | - | - | 28 | [2] |
Experimental Protocols
The following protocols are based on published long-term studies of bone resorption inhibitors in the ovariectomized cynomolgus monkey model and specific details from studies involving this compound.
Protocol 1: Long-Term (9-Month) Efficacy Study of this compound in Ovariectomized Cynomolgus Monkeys
1. Animal Model and Study Design
-
Species: Adult female cynomolgus monkeys (Macaca fascicularis), skeletally mature.
-
Acclimation: Animals should be acclimated to the housing facilities for a minimum of 6 weeks. During this period, health status and body weight should be monitored.
-
Housing: Single housing in stainless steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard primate diet and water ad libitum.
-
Surgical Procedure:
-
Animals are fasted overnight prior to surgery.
-
Anesthetize the animals (e.g., with ketamine hydrochloride).
-
Perform bilateral ovariectomy (OVX) through a midline abdominal incision. For sham-operated animals, the ovaries are exteriorized and then returned to the abdominal cavity.
-
Provide postoperative analgesia as required.
-
-
Study Groups (example):
-
Group 1: Sham-operated + Vehicle (n=20)
-
Group 2: OVX + Vehicle (n=20)
-
Group 3: OVX + this compound (1 mg/kg/day, oral gavage) (n=20)
-
Group 4: OVX + this compound (3 mg/kg/day, oral gavage) (n=20)
-
Group 5: OVX + this compound (10 mg/kg/day, oral gavage) (n=20)
-
Group 6: OVX + Alendronate (positive control, e.g., 0.05 mg/kg, IV injection every 2 weeks) (n=20)
-
-
Dosing:
-
This compound is administered daily via oral gavage. The vehicle can be a suitable aqueous solution (e.g., 0.5% methylcellulose).
-
Treatment is initiated shortly after ovariectomy and continues for 9 months.
-
2. Data Collection and Endpoints
-
Bone Mineral Density (BMD):
-
Measure areal BMD of the lumbar spine (e.g., L2-L4) and proximal femur using dual-energy X-ray absorptiometry (DXA) at baseline, 6 months, and 9 months.
-
Anesthetize animals for the procedure and position them consistently for each scan.
-
-
Biochemical Markers of Bone Turnover:
-
Collect serum and urine samples at baseline and at regular intervals (e.g., monthly) throughout the study.
-
Fasting blood samples should be collected.
-
Analyze serum for C-terminal telopeptide of type I collagen (CTX) as a marker of bone resorption and osteocalcin as a marker of bone formation.
-
Analyze urine for N-terminal telopeptide of type I collagen (NTX) as a marker of bone resorption.
-
-
Bone Histomorphometry:
-
Administer fluorescent bone labels (e.g., calcein) at specific time points before necropsy to label areas of active bone formation. A common schedule is two injections, 14 days apart, with the last injection 7 days before necropsy.
-
At the end of the 9-month study, euthanize the animals and collect bone samples (e.g., lumbar vertebrae, iliac crest, and femur).
-
Embed bone samples in a hard resin (e.g., methyl methacrylate), section, and stain for histomorphometric analysis.
-
Quantify static and dynamic parameters of bone structure and turnover, including trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp), mineralizing surface (MS/BS), and bone formation rate (BFR/BS).
-
3. Statistical Analysis
-
Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare between groups.
-
A p-value of <0.05 is typically considered statistically significant.
References
- 1. Minodronic acid ameliorates vertebral bone strength by increasing bone mineral density in 9-month treatment of ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bone mineral density, osteopenia, and osteoporosis in the rhesus macaques of Cayo Santiago - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Intermittent intravenous administration of the bisphosphonate ibandronate prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine Cathepsins and Their Extracellular Roles: Shaping the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing the low selectivity and cross-reactivity of Relacatib
Welcome to the technical support center for Relacatib (SB-462795). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the selectivity and cross-reactivity of this potent Cathepsin K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency and selectivity of this compound for Cathepsin K?
This compound is a highly potent inhibitor of human Cathepsin K with a reported Ki value of 41 pM.[1][2][3][4] However, it exhibits low selectivity and significant cross-reactivity with other cathepsins, particularly Cathepsin L and Cathepsin V.[1][5]
Q2: Which other cathepsins are significantly inhibited by this compound?
This compound demonstrates potent inhibition of Cathepsin L and Cathepsin V, with Ki values of 68 pM and 53 pM, respectively.[2][3][4] It also shows some inhibitory activity against Cathepsin S and Cathepsin B, though to a lesser extent.[1]
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was halted, possibly due to off-target toxicity.[1] Additionally, drug interactions with commonly used medications such as paracetamol, ibuprofen, and atorvastatin were a concern.[1]
Q4: What are the implications of this compound's cross-reactivity in my experiments?
The cross-reactivity of this compound can lead to confounding results. Inhibition of other cathepsins, such as L and S, which are involved in immune cell function and other physiological processes, may produce off-target effects that are not attributable to Cathepsin K inhibition alone. This is particularly important in cell-based assays or in vivo studies where multiple cathepsins are active.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Off-Target Effects in Cell-Based Assays
-
Question: I am observing unexpected cellular phenotypes in my experiments with this compound that do not align with the known functions of Cathepsin K. What could be the cause?
-
Answer: This is likely due to this compound's inhibition of other cathepsins present in your cell type. For example, Cathepsin B and L are ubiquitously expressed and involved in various cellular processes, including apoptosis and protein turnover. To troubleshoot this:
-
Confirm Cathepsin Expression: Profile the expression of different cathepsins (K, L, V, S, B) in your cell model using techniques like qPCR or western blotting.
-
Use a More Selective Inhibitor: As a control, use a more selective Cathepsin K inhibitor to see if the unexpected phenotype persists.
-
Knockdown/Knockout Models: If available, use siRNA or CRISPR/Cas9 to specifically knock down Cathepsin K and compare the phenotype to that observed with this compound treatment.
-
Issue 2: Discrepancies Between Enzymatic and Cell-Based Assay Data
-
Question: The IC50 value of this compound in my cell-based assay is significantly different from the reported Ki value from enzymatic assays. Why is this happening?
-
Answer: Discrepancies between in vitro enzymatic assays and cell-based assays are common. For this compound, the cellular IC50 for Cathepsin K is around 4 nM, which is much higher than its 41 pM Ki.[1] This can be attributed to several factors:
-
Cellular Permeability: The compound may have limited permeability across the cell membrane.
-
Lysosomotropism: While this compound is a non-basic inhibitor designed to avoid lysosomal accumulation, some level of sequestration in acidic organelles where cathepsins are active could still occur, affecting its local concentration.[5]
-
Off-Target Engagement: In a cellular context, this compound will bind to other cathepsins, reducing the effective concentration available to inhibit Cathepsin K.[1]
-
Data Presentation
Table 1: Inhibitory Potency of this compound against Human Cathepsins
| Cathepsin | Ki (pM) | IC50 (nM) | Selectivity vs. Cathepsin K |
| Cathepsin K | 41 | 4 (cellular) | 1x |
| Cathepsin L | 68 | 2 (cellular) | ~1.7x |
| Cathepsin V | 53 | N/A | ~1.3x |
| Cathepsin S | 1600 | N/A | ~39x |
| Cathepsin B | 13000 | 14 (cellular) | ~317x |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Cathepsin Selectivity Profiling
This protocol allows for the determination of the inhibitory potency (IC50) of this compound against a panel of purified cathepsins.
-
Materials:
-
Recombinant human cathepsins (K, L, V, S, B)
-
Fluorogenic peptide substrates specific for each cathepsin
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the assay buffer, the specific cathepsin enzyme, and the this compound dilution (or DMSO for control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Cathepsin K's role in bone resorption and its inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Relacatib Dosage for In Vivo Bone Resorption Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Relacatib in in vivo bone resorption studies. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit bone resorption?
This compound (also known as SB-462795) is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][2][3] Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone breakdown.[4][5][6] By inhibiting cathepsin K, this compound prevents the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption.[5][7]
Q2: What are the key parameters to consider when designing an in vivo study with this compound?
When designing an in vivo study, researchers should consider the animal model, dosage, route of administration, and relevant biomarkers. Preclinical studies have successfully used cynomolgus monkeys and Sprague-Dawley rats.[1][3][8] Dosing will depend on the chosen model and experimental goals, with oral gavage, intravenous infusion, and subcutaneous injection being reported administration routes.[3][8][9] Key biomarkers for assessing bone resorption include serum and urinary levels of C- and N-terminal telopeptides of Type I collagen (CTX and NTx).[1][2]
Q3: What is the selectivity profile of this compound?
This compound is a potent inhibitor of human cathepsins K, L, and V.[1][2][8] It exhibits 39-300-fold selectivity for these cathepsins over others like cathepsin S and B.[1][10] Researchers should be aware of this profile, as inhibition of other cathepsins could lead to off-target effects.[10][11]
Q4: Has this compound been used in clinical trials?
Yes, this compound advanced to Phase I clinical trials for the treatment of bone metastases and postmenopausal osteoporosis.[10] However, its clinical development was later discontinued.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lack of effect on bone resorption markers.
-
Possible Cause: Inadequate Dosage.
-
Solution: Review the published literature for effective dose ranges in your specific animal model. Consider performing a dose-response study to determine the optimal dose for your experimental conditions. In cynomolgus monkeys, oral doses of 1, 3, or 10 mg/kg have been shown to be effective.[12]
-
-
Possible Cause: Issues with Drug Formulation or Administration.
-
Solution: Ensure proper formulation of this compound for the chosen route of administration. For oral administration, a nanosuspension containing 1.5% Methylcellulose and 2.0% sodium lauryl sulfate has been used.[8][13] For subcutaneous injection, a formulation in 70% aqueous PEG400 has been reported.[8] Verify the accuracy of your dosing technique.
-
-
Possible Cause: Timing of Biomarker Measurement.
Issue 2: Observed off-target effects.
-
Possible Cause: Lack of Selectivity.
-
Solution: As this compound also inhibits cathepsins L and V, consider the potential physiological consequences of inhibiting these proteases in your experimental model.[1][10] If off-target effects are a concern, you may need to include additional control groups or consider alternative, more selective cathepsin K inhibitors.[11] Basic cathepsin K inhibitors have been shown to have increased off-target activities compared to nonbasic analogs.[11]
-
Issue 3: Difficulty in assessing bone resorption directly.
-
Possible Cause: Reliance solely on biomarkers.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay | Value | Reference |
| Cathepsin K | Human | Ki, app | 41 pM | [1][2] |
| Cathepsin L | Human | Ki, app | 68 pM | [1][2] |
| Cathepsin V | Human | Ki, app | 53 pM | [1][2] |
| Endogenous Cathepsin K (in situ) | Human Osteoclasts | IC50 | ~45 nM | [1][2] |
| Osteoclast-mediated bone resorption | Human | IC50 | ~70 nM | [1][2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose | T1/2 | CL | Vdss | Oral Bioavailability | Reference |
| Male Sprague-Dawley Rat | IV | 1-2 mg/kg | 109 min | 19.5 mL/min/kg | 1.86 L/kg | 89.4% | [3][8] |
| Male Sprague-Dawley Rat | Oral | 2-4 mg/kg | - | - | - | 89.4% | [3][8] |
| Monkey | IV | - | 168 min | 11.7 mL/min/kg | 1.79 L/kg | 28% | [8] |
| Monkey | Oral | - | - | - | - | 28% | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Bone Resorption in a Monkey Model (Adapted from literature)
-
Animal Model: Medically ovariectomized (Ovx) or normal female cynomolgus monkeys.[1]
-
Drug Formulation: Prepare this compound for the desired route of administration (e.g., oral gavage).
-
Dosing: Administer this compound at the desired dose (e.g., 1, 3, or 10 mg/kg).[12] Include a vehicle control group.
-
Sample Collection: Collect serum and urine samples at baseline and at various time points post-dosing (e.g., 1.5, 4, 24, 48, and 72 hours).[8][9]
-
Biomarker Analysis: Measure serum and urinary levels of CTX and NTx using commercially available ELISA kits.
-
Data Analysis: Compare the levels of bone resorption markers between the this compound-treated and vehicle control groups.
Protocol 2: In Vitro Osteoclast-Mediated Bone Resorption (Pit) Assay
-
Prepare Bone Slices: Use bovine cortical bone slices and sterilize them.[14]
-
Isolate Osteoclast Precursors: Isolate bone marrow cells from mice or use a suitable cell line like RAW 264.7.[15][16]
-
Osteoclast Differentiation: Culture the precursor cells on the bone slices in the presence of M-CSF and RANKL to induce osteoclast formation.[15]
-
Treatment: Introduce this compound at various concentrations to the culture medium.
-
Assess Resorption: After a suitable incubation period, remove the cells from the bone slices.
-
Staining and Visualization: Stain the bone slices with a dye like toluidine blue to visualize the resorption pits.[14]
-
Quantification: Quantify the number and area of resorption pits using microscopy and image analysis software.
Visualizations
Caption: this compound inhibits Cathepsin K-mediated bone matrix degradation.
Caption: In vivo experimental workflow for assessing this compound efficacy.
References
- 1. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. A novel approach to inhibit bone resorption: exosite inhibitors against cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
a discussion on the off-target toxicity of SB-462795 and its implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SB-462795 (relacatib). The information addresses potential issues related to its off-target toxicity and provides guidance for experimental design and data interpretation.
Discussion on the Off-Target Toxicity of SB-462795 and its Implications
SB-462795, also known as this compound, is a potent, orally bioavailable small molecule inhibitor of cathepsin K.[1][2] While initially investigated for the treatment of osteoporosis and bone metastases, its clinical development was discontinued after a Phase I trial due to concerns regarding potential drug-drug interactions.[3] This, coupled with the known off-target effects of other cathepsin K inhibitors, necessitates a careful consideration of its broader pharmacological profile in any research setting.
The primary off-target concerns for SB-462795 stem from its low selectivity and the potential for drug-drug interactions. It is a potent inhibitor of not only cathepsin K but also cathepsins L and V, with significant activity against cathepsins S and B as well.[2][4] This lack of selectivity may lead to unintended biological consequences, as these related proteases play crucial roles in various physiological processes.
Furthermore, the discontinuation of clinical trials due to potential drug-drug interactions strongly suggests that SB-462795 may interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.[3][5] Inhibition of these enzymes can alter the metabolism of co-administered drugs, leading to potential toxicity or reduced efficacy.
Researchers using SB-462795 should be aware of these potential liabilities and design their experiments accordingly to de-risk their findings and ensure accurate interpretation of results.
Quantitative Data on SB-462795 Inhibitory Activity
The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of SB-462795 against various cathepsins.
Table 1: Inhibitory Activity (Ki) of SB-462795 against Human and Monkey Cathepsins
| Target Cathepsin | Species | Ki, app (pM) |
| Cathepsin K | Human | 41 |
| Cathepsin L | Human | 68 |
| Cathepsin V | Human | 53 |
| Cathepsin S | Human | 1,600 |
| Cathepsin B | Human | 13,000 |
| Cathepsin K | Monkey | 41 |
| Cathepsin L | Monkey | 280 |
| Cathepsin V | Monkey | 720 |
| Cathepsin B | Monkey | 11,000 |
Data sourced from MedchemExpress and ResearchGate.[1][2]
Table 2: In Vitro Inhibitory Activity (IC50) of SB-462795
| Assay | IC50 (nM) |
| Human Osteoclast-mediated Bone Resorption | 70 |
| Endogenous Cathepsin K in human osteoclasts | 45 |
Data sourced from ResearchGate.[2]
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for researchers encountering unexpected results or planning experiments with SB-462795.
FAQ 1: We are observing unexpected cellular phenotypes in our experiments that do not seem to be related to cathepsin K inhibition. What could be the cause?
Answer: The low selectivity of SB-462795 is a likely contributor to off-target effects. As indicated in Table 1, SB-462795 potently inhibits cathepsins L and V, and also shows activity against cathepsins S and B.[2][4] These cathepsins are involved in a variety of cellular processes, including antigen presentation (Cathepsin S), and general protein turnover (Cathepsins B and L). Inhibition of these proteases could lead to a range of unexpected cellular responses.
Troubleshooting Steps:
-
Validate the phenotype with a more selective cathepsin K inhibitor: If available, use a structurally distinct and more selective cathepsin K inhibitor as a control. If the phenotype persists with the selective inhibitor, it is more likely to be a true consequence of cathepsin K inhibition.
-
Perform knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of cathepsin K, L, V, S, or B in your cell system. This will help to attribute the observed phenotype to the inhibition of a specific cathepsin.
-
Conduct a broad-spectrum protease activity assay: To assess the overall impact of SB-462795 on cellular protease activity, you can use a multiplex substrate profiling assay.
FAQ 2: We are planning in vivo studies with SB-462795 and are concerned about potential toxicity. What should we look out for?
Answer: While specific in vivo toxicity data for SB-462795 is limited, the broader class of cathepsin K inhibitors has been associated with adverse effects, most notably morphea-like skin reactions and, in the case of odanacatib, an increased risk of stroke.[6] Although these have not been directly reported for SB-462795, it is prudent to monitor for any such effects. The primary documented concern for SB-462795 is its potential for drug-drug interactions.[3]
Troubleshooting and Monitoring Plan:
-
Careful monitoring of skin: Regularly examine the skin of treated animals for any signs of thickening, hardening, or inflammation.
-
Cardiovascular assessment: For longer-term studies, consider monitoring cardiovascular parameters such as heart rate and blood pressure.
-
Histopathological analysis: At the end of the study, perform a thorough histopathological examination of major organs, with a particular focus on the skin and cardiovascular system.
-
Avoid co-administration of drugs: Unless it is a specific aim of the study, avoid co-administering other therapeutic agents to minimize the risk of unforeseen drug-drug interactions.
FAQ 3: How can we assess the potential for SB-462795 to cause drug-drug interactions in our experimental system?
Answer: The most likely mechanism for drug-drug interactions with SB-462795 is the inhibition of cytochrome P450 (CYP) enzymes.[5] You can assess this directly using in vitro assays.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of SB-462795 against major CYP isoforms using commercially available kits.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic or LC-MS/MS-based probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
SB-462795 dissolved in a suitable solvent (e.g., DMSO)
-
Known positive control inhibitors for each CYP isoform
-
96-well microplates (black plates for fluorescent assays)
-
Plate reader (fluorescence or mass spectrometer)
Methodology:
-
Prepare Reagents: Reconstitute enzymes, substrates, and the NADPH regenerating system according to the manufacturer's instructions. Prepare a serial dilution of SB-462795 and the positive control inhibitors.
-
Assay Setup: In the microplate, add the reaction buffer, the CYP enzyme, and the test compound (SB-462795) or control inhibitor. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the probe substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a specific reagent from the kit).
-
Detection:
-
Fluorogenic Assay: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
LC-MS/MS Assay: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of SB-462795 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Interpretation: A low IC50 value for a specific CYP isoform indicates a high potential for drug-drug interactions with other drugs metabolized by that enzyme.
Visualizations
The following diagrams illustrate key concepts related to the off-target effects of SB-462795.
Caption: Off-target inhibition profile of SB-462795.
Caption: Troubleshooting workflow for SB-462795 off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing the Poor Selectivity of Relacatib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and navigate the challenges associated with the poor selectivity of Relacatib over cathepsins L and V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as SB-462795) is a potent, orally active, small-molecule inhibitor primarily developed to target cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] The inhibition of cathepsin K is a therapeutic strategy for diseases involving excessive bone resorption, such as osteoporosis.[1][2]
Q2: Why is the selectivity of this compound a concern for researchers?
While this compound is a powerful inhibitor of cathepsin K, it exhibits poor selectivity and potently inhibits cathepsins L and V with near-equal affinity.[1][2][3][4] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing unintended biological consequences.
Q3: What are the known inhibitory constants (Ki) of this compound for cathepsins K, L, and V?
This compound inhibits human cathepsins K, L, and V with high potency, as indicated by their low picomolar Ki values. These values are summarized in the table below.
| Cathepsin Target | Inhibitory Constant (Ki) |
| Human Cathepsin K | 41 pM[2][3][4] |
| Human Cathepsin L | 68 pM[2][3][4] |
| Human Cathepsin V | 53 pM[2][3][4] |
Q4: What is the structural basis for the poor selectivity of this compound?
While a crystal structure of this compound in complex with cathepsins L and V is not publicly available, the high degree of structural similarity in the active sites of these cathepsins likely accounts for the lack of selectivity. Cathepsins K, L, and V are all papain-family cysteine proteases and share a conserved catalytic triad (Cys, His, Asn).[5] The active site cleft, particularly the S2 subsite which often determines inhibitor specificity, is similar enough between these three cathepsins to accommodate this compound with high affinity.[6] Cathepsin K has a V-shaped active site cleft, a feature common to cathepsin L-like peptidases.[5][7]
Q5: What are the physiological roles of cathepsin L and V, the main off-targets of this compound?
Inhibiting cathepsins L and V can have significant biological consequences due to their diverse roles:
-
Cathepsin L: This ubiquitously expressed protease is involved in numerous physiological processes, including intracellular protein degradation, antigen presentation, and processing of prohormones.[6][8] It also plays a role in pathological conditions such as tumor invasion and metastasis.[9]
-
Cathepsin V: Also known as cathepsin L2, it shares high sequence homology with cathepsin L but has a more restricted tissue distribution, being found predominantly in the thymus, cornea, and testis.[8] It is involved in MHC class II-mediated antigen presentation and has potent elastolytic activity.[6][8]
Q6: What are the potential consequences of off-target inhibition of cathepsins L and V in my experiments?
The non-specific inhibition of cathepsins L and V by this compound can lead to a variety of unintended effects, including:
-
Alterations in protein turnover and lysosomal function.
-
Disruption of immune responses, particularly antigen presentation.
-
Effects on cell proliferation and invasion in cancer cell models.
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Unexpected phenotypes in in vivo studies due to the widespread roles of cathepsin L.
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes or toxicity in my cell-based assays with this compound.
-
Possible Cause: The observed effects may be due to the inhibition of cathepsin L and/or V, rather than or in addition to cathepsin K.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: If possible, use a more selective cathepsin K inhibitor as a control to differentiate between on-target and off-target effects.
-
Activity-Based Probes: Employ activity-based probes (ABPs) specific for different cathepsins to directly measure the inhibition of cathepsins K, L, and V in your experimental system.[10][11][12] This can confirm which cathepsins are being actively inhibited by this compound at the concentrations used.
-
Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to specifically knock down or knock out cathepsin K, L, or V individually to dissect the contribution of each enzyme to the observed phenotype.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. Lower concentrations may provide a window of selectivity, although the similar Ki values make this challenging.
-
Issue: My in vivo results with this compound are difficult to interpret or show unexpected side effects.
-
Possible Cause: The broad inhibitory profile of this compound against multiple cathepsins can lead to complex physiological responses in vivo. Off-target inhibition in various tissues can contribute to the observed phenotype.[1][13]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the inhibition of cathepsin K, L, and V activity in target and off-target tissues.
-
Use of Selective Inhibitors: Compare the in vivo effects of this compound with a highly selective cathepsin K inhibitor to distinguish between on-target and off-target effects.
-
Histological and Pathological Analysis: Perform a thorough examination of tissues where cathepsins L and V are highly expressed to identify any morphological or pathological changes.
-
Issue: How do I interpret my IC50 data for this compound given its lack of selectivity?
-
Consideration: An IC50 value represents the concentration of an inhibitor required to reduce a biological response by 50%.[14][15] For a non-selective inhibitor like this compound, the measured IC50 in a cellular or in vivo assay will reflect the combined inhibition of all targeted cathepsins that contribute to the measured endpoint.
-
Interpretation Guidance:
-
Relative vs. Absolute IC50: Be aware of the distinction between relative IC50 (half-maximal inhibition relative to the span of the dose-response curve) and absolute IC50 (concentration for 50% inhibition relative to uninhibited and fully inhibited controls).[16]
-
Context is Key: The IC50 value should always be interpreted in the context of the specific assay and the relative expression and contribution of cathepsins K, L, and V to the measured biological process.
-
Complementary Data: Do not rely solely on IC50 values. Complement this data with more direct measures of target engagement, such as activity-based probe profiling.
-
Experimental Protocols
Protocol 1: Determining Inhibitor Selectivity using a Fluorogenic Substrate Assay
This protocol outlines a general method for assessing the selectivity of an inhibitor against different cathepsins using commercially available fluorogenic substrates.
Materials:
-
Recombinant human cathepsins K, L, and V
-
Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for cathepsin L, Z-GPR-AMC for cathepsin K)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
In the microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant cathepsin to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[15]
-
Repeat the assay for each cathepsin to determine the selectivity profile.
Protocol 2: Profiling Cathepsin Activity in Live Cells using an Activity-Based Probe (ABP)
This protocol provides a general workflow for using a cell-permeable activity-based probe to assess the inhibition of cathepsins in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Cell-permeable, fluorescently-tagged ABP for cysteine cathepsins (e.g., a broad-spectrum probe or specific probes if available)
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with different concentrations of this compound or a vehicle control for a specified time.
-
Add the cell-permeable ABP to the culture medium and incubate for the recommended time to allow for probe labeling of active cathepsins.
-
Wash the cells with PBS to remove excess probe.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the fluorescently labeled cathepsins directly in the gel using a fluorescence scanner.
-
The intensity of the fluorescent bands corresponding to the molecular weights of cathepsins K, L, and V will indicate the level of active enzyme. A decrease in band intensity in the inhibitor-treated samples compared to the control indicates inhibition.
Visualizations
Caption: Workflow for determining inhibitor selectivity using a fluorogenic substrate assay.
Caption: Simplified overview of Cathepsin L's roles and its inhibition by this compound.
References
- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 6. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of collagen fiber degradation by cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
- 12. Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. ww2.amstat.org [ww2.amstat.org]
understanding the reasons for the discontinuation of Relacatib's clinical development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the available information regarding the clinical development of Relacatib (SB-462795), with a focus on understanding the reasons for its discontinuation. The content is structured to address potential questions and challenges encountered by researchers working with or studying this compound.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
The clinical development of this compound was discontinued after a Phase I clinical trial due to concerns over potential drug-drug interactions.[1][2][3] Specifically, a study was designed to evaluate the effect of repeated doses of this compound on the metabolism of three commonly prescribed medications: ibuprofen, acetaminophen, and atorvastatin.[1][4] While the detailed results of this study (NCT00411190) have not been made public, the discontinuation following this trial strongly indicates that clinically significant interactions were observed.
Q2: What is the mechanism of action of this compound?
This compound is a potent, orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[5][6] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. By inhibiting cathepsin K, this compound was developed to reduce bone resorption, making it a potential therapeutic agent for osteoporosis and other bone-related disorders.[1][7] this compound also shows inhibitory activity against cathepsins L and V.[5][6]
Q3: What preclinical evidence supported the clinical development of this compound?
Preclinical studies in cynomolgus monkeys demonstrated that this compound effectively reduced biomarkers of bone resorption.[5] Administration of this compound led to a rapid and dose-dependent decrease in both serum and urinary levels of C- and N-terminal telopeptides of Type I collagen (CTx and NTx), which are markers of bone degradation.[5] These promising preclinical findings supported its advancement into Phase I clinical trials.
Q4: Were there any other safety concerns with this compound or other cathepsin K inhibitors?
While the specific safety profile of this compound from the Phase I trial is not public, the broader class of cathepsin K inhibitors has faced several safety challenges. For instance, the development of another cathepsin K inhibitor, balicatib, was halted due to the occurrence of morphea-like skin lesions.[2] Odanacatib, another compound in this class, was discontinued due to an increased risk of stroke.[2] These instances highlight the potential for off-target effects and the importance of thorough safety assessments for this class of drugs.
Q5: Where can I find the results of the Phase I drug-drug interaction study (NCT00411190)?
Unfortunately, the detailed quantitative results from the NCT00411190 study, which investigated the interaction between this compound and ibuprofen, acetaminophen, and atorvastatin, have not been published in peer-reviewed journals or publicly released by the sponsor, GlaxoSmithKline. The study is listed as completed on ClinicalTrials.gov, but no results are posted.[4]
Troubleshooting Guide
This section addresses potential issues researchers might encounter when interpreting data related to this compound.
| Issue | Possible Explanation & Troubleshooting Steps |
| Discrepancy between in vitro potency and in vivo efficacy | While this compound demonstrated high in vitro potency, its in vivo performance might be influenced by factors such as oral bioavailability, metabolism, and off-target effects. In preclinical studies, the oral bioavailability of this compound was reported to be 28% in monkeys and 89.4% in rats.[6] Researchers should consider these pharmacokinetic parameters when designing and interpreting in vivo experiments. |
| Unexpected off-target effects in cellular assays | This compound is a potent inhibitor of cathepsins K, L, and V.[5][6] If your experimental system expresses these other cathepsins, observed effects may not be solely due to cathepsin K inhibition. It is crucial to use appropriate controls, such as cell lines with knocked-down expression of each cathepsin, to dissect the specific contribution of each. |
| Difficulty in replicating bone resorption inhibition | The inhibitory effect of this compound on bone resorption is well-documented in preclinical models.[5] If you are unable to replicate these findings, consider factors such as the specific bone resorption assay being used, the concentration and stability of the compound in your experimental setup, and the species-specific activity of this compound. |
Data Summary
Preclinical Pharmacokinetic and Pharmacodynamic Data
| Parameter | Species | Value | Reference |
| Ki (Cathepsin K) | Human | 41 pM | [5][6] |
| Ki (Cathepsin L) | Human | 68 pM | [5][6] |
| Ki (Cathepsin V) | Human | 53 pM | [5][6] |
| IC50 (in situ Cathepsin K in human osteoclasts) | Human | ~45 nM | [5] |
| IC50 (human osteoclast-mediated bone resorption) | Human | ~70 nM | [5] |
| Oral Bioavailability | Monkey | 28% | [6] |
| Oral Bioavailability | Rat | 89.4% | [6] |
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay (General Methodology)
A typical enzymatic assay to determine the inhibitory potency (Ki) of a compound like this compound against purified human cathepsin K would involve the following steps:
-
Enzyme Activation: Recombinant human pro-cathepsin K is activated at a low pH (e.g., pH 4.0) in the presence of a reducing agent like dithiothreitol (DTT).
-
Inhibitor Incubation: The activated cathepsin K is incubated with varying concentrations of this compound for a predetermined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic peptide substrate for cathepsin K (e.g., Z-FR-AMC) is added to the enzyme-inhibitor mixture.
-
Signal Detection: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation to determine the apparent Ki value.
In Vivo Assessment of Bone Resorption Markers in Cynomolgus Monkeys (As described in preclinical studies)
-
Animal Model: Healthy or ovariectomized female cynomolgus monkeys are used as a model for postmenopausal osteoporosis.
-
Drug Administration: this compound is administered orally at various doses.
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-dosing.
-
Biomarker Analysis: Serum and urine samples are analyzed for levels of bone resorption markers, specifically the C- and N-terminal telopeptides of Type I collagen (CTx and NTx), using commercially available ELISA kits.
-
Data Analysis: The percentage change from baseline in biomarker levels is calculated for each dose group and compared to a vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: General workflow of a clinical drug-drug interaction study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Relacatib and Balicatib as Cathepsin K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational cathepsin K inhibitors, relacatib (SB-462795) and balicatib (AAE581). Both compounds were developed as potential treatments for osteoporosis, a disease characterized by excessive bone resorption. Their development, however, was halted due to adverse effects, offering valuable insights into the complexities of targeting cathepsin K. This analysis is supported by experimental data on their biochemical potency, selectivity, and clinical or preclinical efficacy.
Mechanism of Action: Targeting Cathepsin K in Bone Resorption
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] It plays a crucial role in the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting cathepsin K, both this compound and balicatib were designed to reduce bone resorption, thereby preventing bone loss and potentially increasing bone mineral density (BMD).
The signaling pathway leading to cathepsin K-mediated bone resorption is initiated by the binding of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to its receptor RANK on osteoclast precursor cells. This interaction triggers a signaling cascade that ultimately leads to the differentiation and activation of osteoclasts and the subsequent secretion of cathepsin K into the resorption lacuna.
Caption: Cathepsin K's role in bone resorption and the inhibitory action of this compound and balicatib.
Comparative Efficacy and Potency
Both this compound and balicatib demonstrated high potency against human cathepsin K in in vitro enzymatic assays. However, their selectivity profiles and in vivo efficacy showed notable differences.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of cathepsin K, but it also exhibits significant activity against cathepsins L and V, indicating a lack of selectivity.[2][3] Balicatib, in contrast, was designed as a selective cathepsin K inhibitor and shows high selectivity in enzymatic assays.[4] However, its selectivity is markedly reduced in cell-based assays due to its lysosomotropic nature, leading to accumulation in lysosomes where other cathepsins are active.[5]
| Inhibitor | Target | Ki (pM) | IC50 (nM) | Selectivity Notes |
| This compound | Human Cathepsin K | 41[2] | 45 (in situ)[2] | Potent inhibitor of Cathepsins L (Ki=68 pM) and V (Ki=53 pM) as well.[2] |
| Human Cathepsin L | 68[2] | - | ||
| Human Cathepsin V | 53[2] | - | ||
| Human Cathepsin S | - | - | 39-300-fold selectivity over other cathepsins.[2] | |
| Human Cathepsin B | - | - | ||
| Balicatib | Human Cathepsin K | - | 1.4[4] | Highly selective in enzyme assays (>300-fold over Cathepsins L, B, and S).[5] |
| Human Cathepsin B | - | 4800[5] | Selectivity is reduced in cell-based assays due to lysosomotropism.[5] | |
| Human Cathepsin L | - | 503[5] | ||
| Human Cathepsin S | - | 65000[5] |
Preclinical and Clinical Data
Preclinical studies in monkeys demonstrated the anti-resorptive potential of both inhibitors. Clinical trials for balicatib provided evidence of its efficacy in postmenopausal women, though its development was halted due to adverse skin reactions.[6] Publicly available quantitative clinical efficacy data for this compound is limited.
| Study Type | Drug | Key Findings |
| Preclinical | This compound | In medically ovariectomized cynomolgus monkeys, this compound led to a rapid and dose-dependent reduction in serum and urinary bone resorption markers (CTX and NTX) within 1.5 hours of dosing, with effects lasting up to 48 hours.[7] |
| Preclinical | Balicatib | In ovariectomized monkeys, balicatib partially prevented ovariectomy-induced bone loss and decreased bone turnover. Notably, it also increased periosteal bone formation rates. |
| Phase II Clinical Trial | Balicatib | In postmenopausal women with osteopenia/osteoporosis, a 50 mg daily dose of balicatib for 12 months resulted in: - A 55% decrease in urinary N-telopeptides (uNTx/Cr). - A 4.5% increase in lumbar spine bone mineral density (BMD). - A 2.3% increase in total hip BMD.[4] |
| Phase I Clinical Trial | This compound | Phase I trials were initiated for the treatment of bone metastases and postmenopausal osteoporosis, but detailed quantitative results on bone turnover markers and BMD are not publicly available. |
Experimental Protocols
Cathepsin K Enzyme Inhibition Assay
This assay is used to determine the in vitro potency (IC50 or Ki) of inhibitors against purified cathepsin K.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human cathepsin K.
-
Fluorogenic cathepsin K substrate (e.g., Z-Phe-Arg-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Test inhibitors (this compound, balicatib) dissolved in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure: a. The reaction is typically performed at 37°C. b. A solution of purified cathepsin K is pre-incubated with varying concentrations of the inhibitor (or DMSO for control) in the assay buffer for a specified period (e.g., 15-30 minutes). c. The enzymatic reaction is initiated by adding the fluorogenic substrate. d. The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates). e. The rate of substrate cleavage is calculated from the linear portion of the kinetic curve. f. The percentage of inhibition at each inhibitor concentration is determined relative to the control. g. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
Caption: A simplified workflow for determining the in vitro potency of cathepsin K inhibitors.
Osteoclast-Mediated Bone Resorption Assay (Pit Assay)
This cell-based assay assesses the ability of inhibitors to block the resorptive activity of osteoclasts.
Methodology:
-
Cell Culture and Differentiation:
-
Osteoclast precursors (e.g., human peripheral blood mononuclear cells or RAW 264.7 macrophage cell line) are cultured on a resorbable substrate (e.g., bone slices, dentin discs, or calcium phosphate-coated plates).
-
Cells are differentiated into mature, multinucleated osteoclasts by treating with M-CSF and RANKL for several days.
-
-
Inhibitor Treatment:
-
Once mature osteoclasts are formed, the culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (this compound or balicatib) or vehicle control.
-
The cells are incubated for an additional period (e.g., 24-48 hours) to allow for bone resorption.
-
-
Quantification of Resorption:
-
After incubation, cells are removed from the substrate (e.g., using sonication or bleach).
-
The resorption pits are visualized by staining (e.g., with Toluidine Blue or by using scanning electron microscopy).
-
The total area of resorption pits is quantified using image analysis software.
-
The IC50 value for the inhibition of bone resorption is determined from the dose-response curve.
-
Caption: A logical flow diagram comparing the key attributes of this compound and balicatib.
Conclusion
Both this compound and balicatib are potent inhibitors of cathepsin K that showed promise in preclinical models of osteoporosis. This compound's development was likely hampered by its poor selectivity, which could lead to off-target effects. Balicatib, despite its good in vitro selectivity, exhibited off-target effects in a clinical setting, leading to skin adverse events and the termination of its development.[6] These findings underscore the critical importance of not only high potency but also high functional selectivity and a favorable safety profile for the successful development of cathepsin K inhibitors for chronic conditions like osteoporosis. The distinct outcomes of these two drug candidates provide valuable lessons for future drug design and development in this therapeutic area.
References
- 1. Bisphosphonate Use and Cardiovascular Outcomes According to Kidney Function Status in Post-Menopausal Women: An Emulated Target Trial from the Multi-Ethnic Study of Atherosclerosis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone Turnover Markers Testing [southcarolinablues.com]
- 5. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Potency of Relacatib: A Comparative Guide to Cathepsin K Inhibition
For researchers and professionals in drug development, accurately assessing the potency of therapeutic compounds is paramount. This guide provides a comparative analysis of the reported IC50 values of Relacatib against its target, cathepsin K, alongside other notable inhibitors. Detailed experimental protocols and relevant signaling pathways are presented to offer a comprehensive resource for validating and contextualizing these values.
Comparative Analysis of Cathepsin K Inhibitors
This compound (also known as SB-462795) is a potent, orally active inhibitor of human cathepsin K.[1][2][3] Experimental data consistently demonstrates its high affinity for this enzyme, which is a key player in bone resorption.[3][4][5] The following table summarizes the inhibitory potency of this compound and other selected cathepsin K inhibitors, providing a clear comparison for researchers.
| Inhibitor | IC50 Value (nM) | Target | Notes |
| This compound | ~45 | Endogenous Cathepsin K (in situ, human osteoclasts) | Also reported as ~70 nM for human osteoclast-mediated bone resorption.[1][2][3][4] |
| This compound | 4 | Cellular IC50 for Cathepsin K | Shows low selectivity over Cathepsin L (2 nM) and Cathepsin B (14 nM) in this cellular context.[4] |
| Odanacatib | 0.2 | Human Cathepsin K | A nitrile-based inhibitor with high potency and selectivity.[6] |
| Balicatib | 1.4 | Human Cathepsin K | A basic peptidic nitrile compound with high selectivity against cathepsins B, L, and S.[6][7] |
| MV061194 | 2.5 (Ki) | Human Cathepsin K | A reversible inhibitor with high selectivity against cathepsins L, S, B, and H.[6] |
| Panduratin A | 5,100 | Cathepsin K | A natural phytochemical inhibitor.[8] |
| Nicolaioidesin C | 4,400 | Cathepsin K | A natural cyclohexenyl chalcone derivative.[8] |
Note on Potency Metrics: This table includes both IC50 and Kᵢ values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Kᵢ (inhibition constant) is an indicator of the binding affinity of the inhibitor to the enzyme. A lower value for both metrics indicates higher potency. This compound has demonstrated Kᵢ values as low as 41 pM for human cathepsin K.[1][2][6]
Experimental Protocol: Cathepsin K Inhibitor Screening Assay (Fluorometric)
This protocol outlines a typical in vitro fluorometric assay to determine the IC50 value of a test compound against purified human cathepsin K. This method is based on the cleavage of a synthetic fluorogenic substrate.
I. Materials and Reagents:
-
Purified, active Human Cathepsin K enzyme
-
Cathepsin K specific fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC or Ac-LR-AFC)
-
Assay Buffer (e.g., 400 mM Sodium Acetate, 4 mM EDTA, pH 6.0, with 8 mM DTT added fresh)
-
Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., E-64 or FF-FMK)
-
96-well black microplate with a flat bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm or ~400/505 nm depending on the substrate.
II. Assay Procedure:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a concentrated stock and adding DTT just before use.
-
Thaw the Cathepsin K enzyme on ice and dilute it to the desired working concentration (e.g., 0.5 ng/µl) with 1x Assay Buffer.
-
Prepare the fluorogenic substrate to its working concentration (e.g., 140 µM) by diluting the stock solution with 1x Assay Buffer. Protect from light.
-
Prepare a serial dilution of the test inhibitor and the positive control inhibitor at concentrations 10-fold higher than the desired final concentrations in the assay.
-
-
Assay Plate Setup:
-
Add 10 µl of diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 10 µl of diluted positive control inhibitor to the "Inhibitor Control" wells.
-
Add 10 µl of solvent (e.g., DMSO) to the "Enzyme Control" (100% activity) wells.
-
Add 10 µl of 1x Assay Buffer to the "Negative Control" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add 10 µl of the diluted Cathepsin K enzyme solution to all wells except the "Negative Control" wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Start the enzymatic reaction by adding 12.5 µl (or an appropriate volume based on the kit) of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
III. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cathepsin K Signaling and Regulation
The expression and activity of Cathepsin K are tightly regulated, primarily through the RANKL signaling pathway, which is fundamental for osteoclast differentiation and function.[9][10] Osteoclasts are the primary cells responsible for bone resorption, and they express high levels of Cathepsin K.[11]
The diagram below illustrates the key steps in the signaling cascade that leads to the transcription and secretion of Cathepsin K, the enzyme targeted by this compound.
Caption: Cathepsin K activation pathway and point of inhibition by this compound.
This pathway begins when RANKL (Receptor Activator of Nuclear Factor κB Ligand) binds to its receptor RANK on the surface of osteoclast precursor cells.[10] This interaction recruits adaptor proteins like TRAFs, initiating several downstream signaling cascades that converge to activate the master transcription factor for osteoclastogenesis, NFATc1 (nuclear factor of activated T cells).[9][10] NFATc1 then translocates to the nucleus and directly promotes the transcription of the gene encoding Cathepsin K (CTSK).[9][11] The resulting inactive pro-enzyme is processed within the acidic environment of lysosomes and secretory vesicles to become active Cathepsin K, which is then secreted into the resorption lacuna to degrade the bone matrix.[11] this compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of this active Cathepsin K.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly potent inhibitor of cathepsin K (this compound) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 9. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 10. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Confirming the Inhibitory Potency of a New Batch of Relacatib: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistent potency of new batches of inhibitors is a critical step in the experimental workflow. This guide provides a comprehensive comparison of Relacatib, a potent cathepsin K inhibitor, with other alternatives and details the experimental protocols necessary to confirm the inhibitory potency of a new batch.
This compound is a small-molecule inhibitor of cathepsin K, an enzyme implicated in bone degradation and a therapeutic target for conditions like osteoporosis.[1] It also shows inhibitory activity against cathepsins L and V.[2][3][4][5][6] To ensure experimental reproducibility and accuracy, it is imperative to verify the inhibitory capacity of each new batch of this compound.
Comparative Inhibitory Potency
The following table summarizes the inhibitory potency of this compound and its alternatives against various cathepsins. This data provides a benchmark for evaluating a new batch of this compound.
| Inhibitor | Target Cathepsin | Ki (pM) | IC50 (nM) |
| This compound (SB-462795) | Human Cathepsin K | 41 [2][3][5] | 45 [2][3][5] |
| Human Cathepsin L | 68[2][3][5] | - | |
| Human Cathepsin V | 53[2][3][5] | - | |
| Human Cathepsin S | 1600[3] | - | |
| Human Cathepsin B | 13000[3] | - | |
| Odanacatib | Human Cathepsin K | - | 0.2[6] |
| Balicatib | Human Cathepsin K | - | Potent inhibitor (specific IC50 not readily available in sources)[7] |
Signaling Pathway of Cathepsin K in Bone Resorption
Cathepsin K is a crucial cysteine protease expressed at high levels in osteoclasts, the cells responsible for bone resorption.[4][8] It plays a pivotal role in the degradation of type I collagen, the primary organic component of the bone matrix.[4][8] The signaling pathway leading to osteoclast activation and subsequent bone resorption involves the receptor activator of nuclear factor-κB ligand (RANKL). RANKL binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that ultimately leads to the expression and secretion of cathepsin K into the resorption lacuna.
Caption: Cathepsin K's role in bone resorption and its inhibition by this compound.
Experimental Protocol: Determining the IC50 of a New this compound Batch
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound against purified human cathepsin K. Commercially available cathepsin K activity assay kits can also be utilized.[9][10][11][12][13]
Materials:
-
Purified human cathepsin K enzyme
-
Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)
-
New batch of this compound
-
Reference batch of this compound (with known IC50)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm for AMC-based substrates)
Experimental Workflow:
Caption: Workflow for determining the IC50 of a new this compound batch.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Reconstitute the purified human cathepsin K in assay buffer to the desired concentration.
-
Prepare a stock solution of the cathepsin K substrate in DMSO.
-
Prepare a stock solution of the new and reference batches of this compound in DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the new and reference this compound stock solutions in assay buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 0.01 pM). Include a no-inhibitor control (assay buffer with DMSO).
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well in triplicate:
-
Assay Buffer (for blank)
-
Cathepsin K enzyme + Assay Buffer (for no-inhibitor control)
-
Cathepsin K enzyme + each dilution of the new this compound
-
Cathepsin K enzyme + each dilution of the reference this compound
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the cathepsin K substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero using a microplate reader.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
For each time point, subtract the blank fluorescence value from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
-
Batch Comparison:
-
Compare the IC50 value of the new batch of this compound to that of the reference batch. The values should be within an acceptable range to confirm the potency of the new batch.
-
By following this guide, researchers can confidently assess the inhibitory potency of a new batch of this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Cathepsin K Activity Assay Kit - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Cathepsin K Activity Assay Kit (Fluorometric) (ab65303) | Abcam [abcam.com]
- 13. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Marked Species Difference in Oral Bioavailability of the Cathepsin K Inhibitor Relacatib: A Comparative Analysis in Rats and Monkeys
For Immediate Release
A significant disparity in the oral bioavailability of the cathepsin K inhibitor, Relacatib (SB-462795), has been observed between preclinical studies in rats and monkeys, highlighting the critical role of species selection in drug development. Data reveals that this compound exhibits excellent oral bioavailability in rats, whereas it is considerably lower in monkeys. This guide provides a detailed comparison of the pharmacokinetic profiles of this compound in these two species, supported by available experimental data, to inform researchers and drug development professionals.
Executive Summary of Pharmacokinetic Data
The oral bioavailability of this compound demonstrates a stark contrast between the two species, with rats showing a significantly higher absorption and exposure following oral administration compared to monkeys.[1][2] This difference is a crucial consideration for the extrapolation of preclinical data to human clinical trials. A summary of the key pharmacokinetic parameters is presented in the table below.
| Parameter | Rat (Male Sprague-Dawley) | Monkey (Cynomolgus) |
| Oral Bioavailability (%) | 89.4 [1][2] | 28 [1][2] |
| Intravenous Dose | 1-2 mg/kg (0.5 h infusion)[1][2] | 1-2 mg/kg (0.5 h infusion)[1][2] |
| Oral Dose | 2-4 mg/kg (bolus gavage)[1][2] | 2-4 mg/kg (bolus gavage)[1][2] |
| T1/2 (intravenous) | 109 mins[1][2] | 168 mins[1][2] |
| Clearance (CL) (intravenous) | 19.5 mL/min/kg[1][2] | 11.7 mL/min/kg[1][2] |
| Volume of Distribution (Vdss) (intravenous) | 1.86 L/kg[1][2] | 1.79 L/kg[1][2] |
Experimental Design and Workflow
The pharmacokinetic studies were conducted as intravenous/oral crossover studies in male Sprague-Dawley rats and cynomolgus monkeys.[1][2] The general experimental workflow for determining the oral bioavailability of this compound in these preclinical models is depicted below.
Detailed Experimental Protocols
While the full detailed experimental protocols from the primary literature could not be accessed, the following methodologies are based on the available information and standard practices for preclinical pharmacokinetic studies.
Animal Models
-
Rats: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[1][2]
-
Monkeys: Cynomolgus monkeys were the non-rodent species used in the evaluation.[1][2]
Animals were likely housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard diet and water ad libitum, except for a fasting period before oral drug administration.
Drug Formulation and Administration
-
Intravenous Administration: this compound was administered as an intravenous infusion over 30 minutes at a dose of 1-2 mg/kg.[1][2] The vehicle for intravenous administration was likely a buffered aqueous solution suitable for injection.
-
Oral Administration: For oral dosing, this compound was administered as a bolus gavage at a dose of 2-4 mg/kg.[1][2] In vivo studies have utilized a nanosuspension of this compound containing 1.5% methylcellulose and 2.0% sodium lauryl sulfate, which is a likely formulation for the oral bioavailability studies to enhance dissolution and absorption.
Blood Sampling
Following both intravenous and oral administration, serial blood samples were collected at predetermined time points. These samples were likely processed to obtain plasma, which was then stored frozen until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples was presumably determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. Key validation parameters for such an assay would include:
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Precision and Accuracy: Assessed at multiple concentration levels (low, medium, and high quality controls) to ensure the reliability of the data.
-
Selectivity and Matrix Effects: To ensure that components of the plasma do not interfere with the quantification of this compound.
-
Stability: Evaluation of the stability of this compound in plasma under various storage and handling conditions.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis. The area under the plasma concentration-time curve (AUC) was calculated for both intravenous and oral routes. The absolute oral bioavailability (F%) was then determined by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, this compound reduces bone resorption, making it a potential therapeutic agent for osteoporosis.
Discussion
The substantial difference in the oral bioavailability of this compound between rats (89.4%) and monkeys (28%) underscores the challenges of interspecies extrapolation in pharmacokinetics.[1][2] Several factors could contribute to this discrepancy, including:
-
First-Pass Metabolism: Differences in the activity of metabolic enzymes in the gut wall and liver between rats and monkeys could lead to differential presystemic elimination of this compound.
-
Gastrointestinal Absorption: Species-specific differences in gastrointestinal physiology, such as pH, transit time, and transporter expression (e.g., P-glycoprotein), could influence the extent of this compound absorption.
-
Formulation Effects: The performance of the oral formulation may vary between species due to differences in gastrointestinal fluids and environment.
The high bioavailability in rats suggests efficient absorption and limited first-pass metabolism in this species. Conversely, the lower bioavailability in monkeys indicates either poorer absorption or more extensive first-pass metabolism. These findings are critical for projecting a human pharmacokinetic profile and selecting appropriate doses for clinical trials. The cynomolgus monkey is often considered a more predictive model for human pharmacokinetics than rodents for certain classes of compounds, suggesting that the lower bioavailability observed in this species may be more indicative of the expected human bioavailability. Further investigation into the metabolic pathways and transporter interactions of this compound in both species would be necessary to fully elucidate the reasons for this marked difference.
References
Safety Operating Guide
Prudent Disposal of Relacatib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Relacatib are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, drawing upon established principles of laboratory chemical waste management. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
This compound, an inhibitor of cathepsins K, L, and V, is utilized in research settings.[1][2][3][4] While specific disposal instructions for this compound are not publicly available, general protocols for the disposal of laboratory chemical waste should be strictly followed.[5][6]
I. Immediate Safety and Handling Considerations
Before beginning any work with this compound, it is crucial to have a comprehensive disposal plan in place.[5] All laboratory personnel handling the compound must be trained on the potential hazards and the established waste management procedures.
Personal Protective Equipment (PPE):
-
Standard Laboratory Attire: A lab coat, closed-toe shoes, and long pants are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. The area should be evacuated if the spill is large or if there is a risk of aerosolization. Small spills can be managed by trained personnel using an appropriate chemical spill kit. The resulting waste from the cleanup must be disposed of as hazardous chemical waste.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a critical step in safe disposal.[6] Never mix incompatible waste streams.[5]
Table 1: this compound Waste Stream Classification
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated consumables: gloves, weigh boats, pipette tips, vials, etc. | Labeled, sealed, and chemically compatible container |
| Liquid Waste (Aqueous) | Contaminated buffers, cell culture media, and other aqueous solutions containing this compound. | Labeled, sealed, and chemically compatible container |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO).[2] | Labeled, sealed, and chemically compatible container |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Puncture-resistant sharps container |
| Empty Stock Vials | Original vials that contained this compound. | Treat as hazardous waste unless triple-rinsed. |
III. Step-by-Step Disposal Procedures
The following protocols outline the general steps for the disposal of different forms of this compound waste. These procedures should be adapted to comply with your institution's specific hazardous waste management plan.
Experimental Protocol: Disposal of Solid this compound Waste
-
Collection: At the point of use, place all solid materials contaminated with this compound into a designated, clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Disposal of Liquid this compound Waste
-
Collection: Pour liquid waste containing this compound into a designated, chemically compatible waste container. Use a funnel to prevent spills.
-
Segregation: Do not mix organic solvent waste with aqueous waste.
-
Container Labeling: Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the approximate concentration of the compound.
-
Storage: Keep the container sealed when not in use and store it in secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department.
IV. Logical Workflow for this compound Disposal
The proper disposal of this compound follows a logical progression from identification to final disposal, ensuring safety and compliance at each step.
Caption: Logical workflow for the safe disposal of this compound waste.
V. Decision Pathway for this compound Waste Management
This diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:362505-84-8 Probechem Biochemicals [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Relacatib
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Relacatib. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent research chemical.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable suit or gown- Double-layered nitrile gloves- Safety goggles- Closed-toe footwear |
| Preparing solutions and dilutions | - Laboratory coat- Nitrile gloves- Safety glasses with side shields |
| Administering to in-vitro/in-vivo models | - Laboratory coat- Nitrile gloves- Safety glasses |
| Cleaning and decontamination | - Chemical-resistant apron over a lab coat- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles |
| Waste disposal | - Laboratory coat- Nitrile gloves- Safety glasses |
Note: All PPE should be inspected for integrity before use and disposed of or decontaminated properly after handling this compound.
II. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to be taken for different types of incidents.
| Incident Type | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.3. Seek immediate medical attention. |
| Minor Spill | 1. Alert personnel in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. |
| Major Spill | 1. Evacuate the laboratory and restrict access.2. Alert your institution's emergency response team.3. Provide them with information on the spilled substance. |
III. Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Engineering Controls: All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Aseptic Technique: When preparing solutions for cell-based assays or animal studies, use sterile techniques to prevent contamination.
-
Weighing: Weigh solid this compound in a ventilated enclosure. Use appropriate tools (e.g., spatulas) and clean them thoroughly after use.
-
Solution Preparation: Prepare stock solutions in a fume hood. Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
Storage:
-
Solid Form: Store solid this compound in a tightly sealed container at -20°C for long-term storage.
-
Stock Solutions: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), weighing papers, and disposable labware. Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
V. Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: In a chemical fume hood, place a new, clean microcentrifuge tube on an analytical balance and tare.
-
Weighing this compound: Carefully add the desired amount of solid this compound to the microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight and the molecular weight of this compound, calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller, single-use vials, label them clearly, and store them at -80°C.
B. General Workflow for In-Vitro Cell-Based Assays
Caption: General workflow for in-vitro cell-based assays with this compound.
VI. Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of cathepsins K, L, and V. These cysteine proteases are involved in various physiological and pathological processes, including bone resorption. The following diagram illustrates the inhibitory action of this compound.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
